FGTI-2734
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRVJLIEMQDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FGTI-2734: A Dual Prenylation Inhibitor Targeting KRAS-Mutant Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including pancreatic, lung, and colorectal cancers. The persistent activation of KRAS signaling pathways due to these mutations drives tumor growth, proliferation, and resistance to therapy. Direct inhibition of mutant KRAS has proven challenging. FGTI-2734 has emerged as a promising therapeutic agent that indirectly targets mutant KRAS by inhibiting its essential post-translational modification, a process known as prenylation. This guide provides a comprehensive overview of the mechanism of action of this compound in KRAS-mutant cells, detailing its molecular targets, downstream effects, and the experimental basis for these findings.
Core Mechanism of Action: Inhibition of Dual Prenylation
This compound is a RAS C-terminal mimetic small molecule that functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1)[1][2][3][4]. The oncogenic function of KRAS is critically dependent on its localization to the plasma membrane, which is facilitated by the covalent attachment of a lipid group, a process called prenylation[2][4].
Initially, farnesyltransferase (FT) attaches a farnesyl pyrophosphate to the C-terminal CAAX motif of KRAS. However, when FT is inhibited by farnesyltransferase inhibitors (FTIs), cancer cells can develop resistance by utilizing an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGT-1)[2][4]. This compound overcomes this resistance mechanism by inhibiting both enzymes[2][4].
By blocking both farnesylation and geranylgeranylation, this compound effectively prevents the membrane association of KRAS, leading to its accumulation in the cytosol[5]. This mislocalization abrogates the ability of KRAS to engage with its downstream effectors at the plasma membrane, thereby inhibiting its oncogenic signaling.
Quantitative Data: Inhibitory Potency
| Target | IC50 |
| Farnesyl Transferase (FT) | 250 nM[3] |
| Geranylgeranyl Transferase-1 (GGT-1) | 520 nM[3] |
Downstream Signaling Effects in KRAS-Mutant Cells
The inhibition of KRAS membrane localization by this compound leads to the suppression of key oncogenic signaling pathways that are pivotal for tumor cell survival and proliferation.
Inhibition of Pro-Survival Pathways
Treatment of KRAS-mutant cancer cells with this compound results in the significant downregulation of the PI3K/AKT/mTOR signaling cascade[1][5][6]. This is evidenced by the decreased phosphorylation of AKT and the downstream effector S6[5]. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.
Furthermore, this compound has been shown to suppress the levels of cMYC, a potent oncoprotein that drives cell cycle progression and proliferation[1][5][6].
Induction of Apoptosis and Upregulation of Tumor Suppressors
By disrupting KRAS-mediated survival signals, this compound induces apoptosis, or programmed cell death, in mutant KRAS-dependent cancer cells[1][5]. This is supported by the observation of PARP and CASPASE-3 cleavage in treated cells[3]. Concurrently, this compound treatment leads to the upregulation of the tumor suppressor protein p53, further contributing to its anti-cancer effects[1][5][6].
Interestingly, the MAPK/ERK pathway, another major downstream effector of KRAS, appears to be minimally affected by this compound in some contexts[5]. However, in the setting of resistance to KRAS G12C inhibitors like sotorasib, this compound has been shown to prevent ERK reactivation, suggesting a context-dependent role in modulating this pathway[7][8][9].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in KRAS-mutant cells.
In Vitro and In Vivo Efficacy
The anti-cancer activity of this compound has been demonstrated in various preclinical models.
Cell Line Studies
This compound induces apoptosis and inhibits the growth of mutant KRAS-dependent human cancer cell lines, including those derived from pancreatic, lung, and colon cancers[2][4][5]. In contrast, it does not affect the growth of mutant KRAS-independent cell lines, highlighting its selectivity[1][5].
Xenograft Models
In vivo studies using mouse xenograft models have shown that this compound inhibits the growth of mutant KRAS-dependent tumors[1][5]. Importantly, it has also been shown to be effective against patient-derived xenografts (PDXs) from pancreatic cancer patients with KRAS G12D and G12V mutations[2][4][5].
Combination Therapy
Recent studies have highlighted the potential of this compound in combination therapies. When combined with the KRAS G12C inhibitor sotorasib, this compound overcomes acquired resistance by preventing ERK reactivation, leading to synergistic anti-tumor effects in lung cancer models[7][9][10].
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
RAS Membrane Association Assays
-
Immunofluorescence:
-
Cancer cells are cultured on coverslips and treated with this compound or vehicle control.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin.
-
Cells are incubated with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a confocal microscope to visualize the subcellular localization of KRAS.
-
-
Cellular Fractionation and Western Blotting:
-
Treated and untreated cells are harvested and lysed.
-
Cytosolic and membrane fractions are separated by differential centrifugation.
-
Protein concentrations of each fraction are determined using a BCA assay.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with antibodies against KRAS, a cytosolic marker (e.g., GAPDH), and a membrane marker (e.g., Na+/K+ ATPase) to assess the distribution of KRAS.
-
Analysis of Downstream Signaling
-
Western Blotting:
-
Cells are treated with various concentrations of this compound for specified time points.
-
Whole-cell lysates are prepared, and protein concentrations are quantified.
-
Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are immunoblotted with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, S6, ERK), as well as cMYC, p53, and apoptosis markers (cleaved PARP, cleaved caspase-3).
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
In Vivo Antitumor Activity
-
Xenograft Studies:
-
Human cancer cells with mutant KRAS are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered intraperitoneally at a specified dose and schedule (e.g., 100 mg/kg/daily)[3].
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the indirect targeting of mutant KRAS. By dually inhibiting farnesyltransferase and geranylgeranyltransferase-1, it effectively prevents KRAS membrane localization, a critical step for its oncogenic function. This leads to the suppression of pro-survival signaling pathways, induction of apoptosis, and potent anti-tumor activity in preclinical models of KRAS-mutant cancers. The ability of this compound to overcome resistance to single-agent farnesyltransferase inhibitors and to synergize with direct KRAS inhibitors underscores its potential as a valuable therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in patients with KRAS-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 8. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 9. news-medical.net [news-medical.net]
- 10. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
The Dual Inhibitory Power of FGTI-2734: A Technical Guide to Overcoming KRAS-Driven Cancers
For Immediate Release
This technical guide provides an in-depth analysis of FGTI-2734, a novel small molecule inhibitor with a dual inhibitory function targeting farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). This dual action is pivotal in overcoming a critical resistance mechanism to farnesyltransferase inhibitors (FTIs) in cancers driven by mutations in the KRAS oncogene. This compound effectively prevents the membrane localization of KRAS, a step essential for its cancer-causing activity, leading to the suppression of downstream oncogenic signaling pathways and the induction of apoptosis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, experimental validation, and therapeutic potential.
Core Mechanism: Dual Inhibition of Protein Prenylation
The oncogenic protein KRAS requires a post-translational modification known as prenylation to anchor to the inner surface of the cell membrane, where it can then activate downstream signaling pathways that drive cell proliferation and survival.[1][3] This modification is catalyzed by the addition of either a farnesyl or a geranylgeranyl lipid group to the C-terminus of the KRAS protein.
Initially, farnesyltransferase (FT) was identified as the key enzyme responsible for KRAS prenylation, making it an attractive therapeutic target. However, the clinical efficacy of farnesyltransferase inhibitors (FTIs) was limited because cancer cells can adapt by utilizing an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGT-1).[2][3] When FT is blocked by an FTI, GGT-1 can attach a geranylgeranyl group to KRAS, allowing it to maintain its membrane localization and oncogenic function, thus rendering the FTI ineffective.[2][3]
This compound was designed to overcome this resistance mechanism by simultaneously inhibiting both FT and GGT-1.[1][3][4] By blocking both prenylation pathways, this compound ensures that KRAS cannot be modified with either lipid group, effectively preventing its localization to the cell membrane and abrogating its oncogenic signaling.[1][2]
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both target enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 Value |
| Farnesyltransferase (FT) | 250 nM[5] |
| Geranylgeranyltransferase-1 (GGT-1) | 520 nM[5] |
Signaling Pathway Disruption
The primary consequence of preventing KRAS membrane localization is the disruption of downstream oncogenic signaling cascades. Experimental evidence has shown that this compound treatment leads to the suppression of key pathways involved in cell growth, proliferation, and survival.
As depicted in the diagram, by inhibiting both FT and GGT-1, this compound prevents the localization of KRAS to the cell membrane. This blockage abrogates the activation of downstream oncogenic pathways, including the PI3K/AKT/mTOR and cMYC pathways, which are crucial for tumor growth and survival.[1][2][4] Concurrently, this compound has been shown to upregulate the tumor suppressor p53 and induce apoptosis in cancer cells.[1][4]
Experimental Protocols
The efficacy of this compound has been validated through a series of rigorous experimental procedures. The following are detailed methodologies for key experiments cited in the literature.
Assessment of RAS Membrane Association
-
Immunofluorescence:
-
Human cancer cells (e.g., pancreatic, lung, colon) are cultured on coverslips.[1]
-
Cells are treated with this compound, a selective FTI (e.g., FTI-2148), a selective GGTI (e.g., GGTI-2418), or a vehicle control (DMSO) for a specified duration.[1]
-
Following treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for KRAS.
-
A fluorescently labeled secondary antibody is then applied.
-
The subcellular localization of KRAS is visualized using fluorescence microscopy. A diffuse cytoplasmic staining in this compound-treated cells, as opposed to a distinct membrane localization in control cells, indicates successful inhibition of prenylation.[1]
-
-
Cellular Fractionation:
-
Treated and control cells are harvested and lysed.
-
The lysate is subjected to differential centrifugation to separate the membrane and cytosolic fractions.
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from each fraction are resolved by SDS-PAGE and analyzed by Western blotting using an anti-KRAS antibody to determine the distribution of KRAS between the membrane and cytosolic compartments.[1][3]
-
-
Gel Shift Assays:
-
Whole-cell lysates from treated and control cells are prepared.
-
Proteins are separated by native polyacrylamide gel electrophoresis (PAGE).
-
The gel is then transferred to a membrane and probed with an anti-KRAS antibody.
-
Unprenylated KRAS migrates slower than prenylated KRAS, resulting in a visible band shift that indicates the inhibitory effect of this compound on prenylation.[1][3]
-
Evaluation of Downstream Signaling and Apoptosis
-
Western Blotting:
-
Tumor tissue lysates from vehicle-treated and this compound-treated mouse xenograft models or cell lysates from in vitro experiments are prepared.[1][3]
-
Protein concentrations are quantified to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key signaling proteins (e.g., phosphorylated AKT, mTOR, cMYC, p53) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).[1][5]
-
Appropriate secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.[1]
-
In Vivo Antitumor Activity
-
Mouse Xenograft Models:
-
Human cancer cells with mutant KRAS are subcutaneously injected into immunocompromised mice.[1]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., intraperitoneally at a specified dose and schedule), while the control group receives a vehicle.[5]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting).[1]
-
-
Patient-Derived Xenografts (PDXs):
-
Tumor fragments from pancreatic cancer patients with KRAS mutations are implanted into immunocompromised mice.[1]
-
Once tumors are established, the mice are treated with this compound or a vehicle control.
-
Tumor growth is monitored to assess the efficacy of this compound in a more clinically relevant model.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound represents a significant advancement in the targeting of KRAS-driven cancers. Its dual inhibitory mechanism effectively circumvents the primary resistance pathway to first-generation farnesyltransferase inhibitors. By preventing the essential membrane localization of KRAS, this compound disrupts downstream oncogenic signaling and promotes cancer cell death. The comprehensive experimental data robustly supports its potential as a therapeutic agent for a range of KRAS-mutant tumors, warranting further preclinical and clinical investigation.[3]
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Disruption of RAS Oncoprotein Localization: A Technical Deep Dive into the Mechanism of FGTI-2734
For Immediate Release
A Comprehensive Analysis of FGTI-2734's Impact on RAS Protein Membrane Association in Cancer Biology
This technical guide provides an in-depth examination of this compound, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), and its critical role in preventing the membrane localization of RAS proteins, a key step in their oncogenic activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
Introduction: The Challenge of Targeting RAS
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers.[1][2] Their biological activity, including the activation of downstream proliferative and survival signaling pathways, is critically dependent on their post-translational modification and subsequent localization to the inner leaflet of the plasma membrane.[2] A key step in this process is prenylation, the addition of a farnesyl or geranylgeranyl lipid group to the C-terminal CAAX motif of the RAS protein.[2]
Historically, targeting RAS has been a formidable challenge. Farnesyltransferase inhibitors (FTIs) were initially developed to block RAS farnesylation and membrane association. However, their clinical efficacy was limited due to a resistance mechanism whereby cancer cells utilize an alternative prenylation pathway mediated by GGTase-1, leading to the geranylgeranylation and continued membrane localization of KRAS and NRAS.[3][4]
This compound emerges as a promising therapeutic agent designed to overcome this resistance.[3] By simultaneously inhibiting both FTase and GGTase-1, this compound effectively prevents both primary and alternative prenylation of RAS proteins, leading to their mislocalization in the cytosol and subsequent inactivation.[1][3]
Mechanism of Action of this compound
This compound is a RAS C-terminal mimetic small molecule that competitively inhibits both FTase and GGTase-1.[5] This dual inhibition is the cornerstone of its enhanced efficacy compared to first-generation FTIs.
The RAS Prenylation Pathway and its Inhibition by this compound
The canonical pathway for RAS membrane localization involves a series of post-translational modifications initiated by prenylation. This process is essential for increasing the hydrophobicity of RAS proteins, thereby facilitating their interaction with the lipid bilayer of the cell membrane.
As depicted, this compound's dual inhibitory action on both FTase and GGTase-1 is crucial for preventing the membrane localization of RAS proteins, thereby abrogating their oncogenic signaling.
Quantitative Data: Efficacy of this compound
The potency of this compound is demonstrated by its inhibitory concentrations and its effects on RAS localization in various cancer cell lines.
| Parameter | Enzyme/Process | Value | Reference |
| IC50 | Farnesyltransferase (FTase) | 250 nM | [5] |
| IC50 | Geranylgeranyltransferase-1 (GGTase-1) | 520 nM | [5] |
| Cell Line | Cancer Type | Treatment | Effect on RAS Localization | Reference |
| MiaPaCa2 | Pancreatic | This compound | Inhibition of KRAS membrane association and accumulation in the cytosol. | [3] |
| H460 | Lung | This compound | Inhibition of KRAS membrane association and accumulation in the cytosol. | [3] |
| Various | Pancreatic, Lung, Colon | This compound | Inhibition of KRAS membrane localization. | [1][3] |
| Mutant KRAS-dependent human tumors (in vivo) | Pancreatic, Lung | 100 mg/kg/daily this compound | Effective inhibition of KRAS membrane localization. | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on RAS protein membrane localization.
Cellular Fractionation for RAS Localization
This protocol is used to separate cellular components into cytosolic and membrane fractions to determine the subcellular localization of RAS proteins.
Procedure:
-
Cell Culture and Treatment: Human cancer cells (e.g., MiaPaCa2, H460) are cultured to 70-80% confluency and treated with specified concentrations of this compound or a vehicle control for a designated time period (e.g., 24-48 hours).
-
Cell Harvesting and Lysis: Cells are washed with ice-cold PBS, scraped, and pelleted. The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease and phosphatase inhibitors) and incubated on ice.
-
Homogenization: Cells are homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Fractionation by Ultracentrifugation: The cell lysate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then subjected to ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Sample Preparation: The supernatant (cytosolic fraction) is collected. The pellet (membrane fraction) is washed and resuspended in a suitable buffer containing detergents (e.g., RIPA buffer). Protein concentrations of both fractions are determined using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein from the cytosolic and membrane fractions are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for KRAS, NRAS, or HRAS. Loading controls for each fraction (e.g., Tubulin for cytosol, Na+/K+ ATPase for membrane) are also probed.
-
Detection and Quantification: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Immunofluorescence for Visualizing RAS Localization
This technique provides a visual confirmation of RAS protein relocalization from the cell membrane to the cytoplasm.
Procedure:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or vehicle as described above.
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent such as 0.1% Triton X-100 in PBS.
-
Immunostaining: Coverslips are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubated with a primary antibody against the RAS isoform of interest.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
Confocal Microscopy: Images are acquired using a confocal laser scanning microscope. The fluorescence signal for RAS is observed to determine its subcellular localization. In untreated cells, a strong signal is expected at the plasma membrane, while in this compound-treated cells, a more diffuse, cytoplasmic signal is anticipated.
Downstream Signaling Consequences of RAS Mislocalization
The inhibition of RAS membrane localization by this compound has profound effects on downstream oncogenic signaling pathways. By preventing RAS from interacting with its effectors at the plasma membrane, this compound effectively suppresses key pathways that drive tumor growth and survival.
Studies have shown that this compound suppresses oncogenic signaling pathways mediated by AKT, mTOR, and cMYC.[1][3] Furthermore, it has been observed to upregulate the tumor suppressor p53 and induce apoptosis in mutant KRAS-dependent cancer cells.[1][3]
Conclusion and Future Directions
This compound represents a significant advancement in the quest to effectively target RAS-driven cancers. Its dual inhibitory mechanism successfully overcomes the resistance observed with earlier generations of FTIs. The preclinical data robustly demonstrates that this compound prevents the membrane localization of RAS proteins, leading to the inhibition of downstream oncogenic signaling and the induction of apoptosis in cancer cells.
The detailed experimental protocols provided herein offer a standardized framework for researchers to investigate the effects of this compound and other novel RAS inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. The continued development of such targeted therapies holds great promise for patients with RAS-mutant tumors, a patient population with historically limited treatment options.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
FGTI-2734: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 is a novel, potent, and dual-acting small molecule inhibitor targeting farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase I).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is designed to serve as a key resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development. The document details the mechanism of action of this compound, focusing on its role in preventing the membrane localization of KRAS, a critical step in the activation of oncogenic signaling pathways.[1][4][5] This guide also includes a summary of its efficacy in preclinical models of pancreatic, lung, and colon cancers, along with detailed experimental methodologies and data presented in a clear, tabular format for ease of reference and comparison.
Chemical Structure and Physicochemical Properties
This compound is a RAS C-terminal mimetic compound.[1][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide[2][3] |
| CAS Number | 1247018-19-4[2][3][6] |
| Molecular Formula | C₂₆H₃₁FN₆O₂S[1][2][3][6] |
| Molecular Weight | 510.63 g/mol [1][3][6] |
| Appearance | Solid[2] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[2] |
| SMILES Code | O=S(C1=NC=CC=C1)(N(CC2CCCCC2)CCN(CC3=CN=CN3C)C4=CC=C(C=C4F)C#N)=O[3] |
| InChI Key | BXNRVJLIEMQDOL-UHFFFAOYSA-N[2][3] |
Mechanism of Action and Biological Activity
This compound functions as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][5] This dual inhibition is critical to overcoming the resistance observed with farnesyltransferase inhibitors (FTIs) alone, where cancer cells can utilize an alternative prenylation pathway via GGTase-1 to maintain KRAS activity.[4][7][8] By blocking both enzymes, this compound effectively prevents the post-translational lipid modification (prenylation) of KRAS, which is essential for its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling.[1][4][5]
The biological consequences of this action are significant. In preclinical studies, this compound has been shown to:
-
Inhibit the membrane localization of KRAS in pancreatic, lung, and colon cancer cells.[4][5]
-
Induce apoptosis in mutant KRAS-dependent cancer cells.[4][5]
-
Inhibit the growth of mutant KRAS-dependent tumors in mouse xenograft models.[4][5]
-
Suppress key oncogenic signaling pathways, including PI3K/AKT/mTOR and cMYC.[4][5][7]
Quantitative Biological Data
The following table summarizes the key quantitative measures of this compound's biological activity.
| Target/Assay | Cell Line | IC₅₀ (nM) | Notes |
| Farnesyltransferase (FTase) | - | 250[1][2] | Enzyme inhibition assay. |
| Geranylgeranyltransferase I (GGTase I) | - | 520[1][2] | Enzyme inhibition assay. |
| H-Ras Prenylation | Oncogenic H-Ras-transformed NIH3T3 | 88.7[2] | In-cell prenylation assay. |
| Rap1A Prenylation | Oncogenic H-Ras-transformed NIH3T3 | 2,700[2] | In-cell prenylation assay. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway.
Experimental Protocols
The following provides an overview of the key experimental methodologies used to characterize this compound.[8]
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating the efficacy of this compound.
Detailed Methodologies
-
Immunofluorescence, Cellular Fractionation, and Gel Shift Assays: These methods were employed to assess the membrane association of RAS proteins.[8]
-
Western Blotting: This technique was utilized to evaluate the effects of this compound on various signaling pathways.[8] Key proteins analyzed include phosphorylated AKT and S6 to assess the PI3K/AKT/mTOR pathway, as well as cMYC and p53 levels.[4] Apoptosis induction was confirmed by detecting the cleavage of caspase-3 and PARP.[1]
-
Mouse Xenograft Models: The antitumor activity of this compound was demonstrated in vivo using mouse models.[8] This involved the implantation of human tumor cells, including patient-derived xenografts (PDXs) from pancreatic cancer patients with KRAS mutations.[4] this compound was administered intraperitoneally at doses such as 100 mg/kg daily.[1]
Combination Therapy Potential
Recent research has highlighted the potential of this compound in combination therapies. When used with sotorasib, an FDA-approved KRAS G12C inhibitor, this compound was shown to inhibit wild-type RAS membrane localization and prevent sotorasib-induced ERK feedback reactivation.[9] This synergistic combination effectively inhibited the viability and induced apoptosis in KRAS G12C lung cancer cells, including those resistant to sotorasib.[9][10] This suggests a promising strategy for overcoming acquired resistance to targeted therapies.[10]
Conclusion
This compound is a promising dual inhibitor of farnesyltransferase and geranylgeranyltransferase-1 with significant potential for the treatment of KRAS-driven cancers.[5][8] Its ability to overcome the resistance mechanisms associated with single-agent farnesyltransferase inhibitors makes it a valuable candidate for further preclinical and clinical development.[7][8] The data presented in this guide underscore the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, for patients with pancreatic, lung, and other cancers harboring KRAS mutations.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 8. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
The Impact of FGTI-2734 on Downstream Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the downstream signaling pathways affected by FGTI-2734, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative findings, outlines experimental methodologies, and presents visual representations of the affected cellular pathways.
Executive Summary
This compound is a promising anti-cancer agent designed to overcome resistance to farnesyltransferase inhibitors (FTIs) in KRAS-mutant cancers.[1][2] By inhibiting both FTase and GGTase-1, this compound effectively prevents the prenylation and subsequent membrane localization of KRAS, a critical step for its oncogenic activity.[1][3] This inhibition leads to the suppression of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and cMYC pathways, and the upregulation of the p53 tumor suppressor pathway.[1][4][5] Consequently, this compound induces apoptosis in cancer cells.[3] Furthermore, in combination with KRAS G12C inhibitors like sotorasib (B605408), this compound has been shown to prevent ERK reactivation, a known mechanism of drug resistance.[6][7][8]
Mechanism of Action: Dual Inhibition of Prenylation
This compound acts as a C-terminal mimetic of RAS proteins, competitively inhibiting the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] These enzymes are responsible for attaching farnesyl or geranylgeranyl isoprenoid groups to the C-terminal CAAX motif of RAS proteins. This post-translational modification, known as prenylation, is essential for anchoring RAS to the inner surface of the cell membrane, a prerequisite for its function in signal transduction.
In many KRAS-driven tumors, treatment with FTIs alone is often ineffective due to the cancer cells' ability to utilize GGTase-1 as an alternative prenylation pathway for KRAS.[1] By inhibiting both enzymes, this compound ensures a more complete blockade of RAS membrane localization, leading to the accumulation of inactive KRAS in the cytosol and subsequent downstream effects.
Core Affected Downstream Signaling Pathways
Treatment with this compound results in significant alterations to several critical downstream signaling cascades that govern cell survival, proliferation, and apoptosis.
Suppression of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Upon this compound treatment in patient-derived xenografts (PDXs) of mutant KRAS pancreatic tumors, a marked decrease in the phosphorylation of key pathway components is observed.[3] This indicates a significant suppression of this oncogenic signaling cascade.[1][3]
Downregulation of cMYC
cMYC is a potent oncogene that drives cell proliferation and growth. This compound treatment has been shown to suppress the levels of cMYC in patient-derived xenografts.[3] This reduction in cMYC contributes to the anti-proliferative effects of the compound.
Upregulation of the p53 Tumor Suppressor Pathway and Induction of Apoptosis
In concert with the suppression of oncogenic pathways, this compound treatment leads to an increase in the levels of the p53 tumor suppressor protein.[1][3] The upregulation of p53 is a key event in the cellular response to stress and can trigger apoptosis. The induction of apoptosis by this compound is further evidenced by the activation of caspase-3 and the cleavage of PARP, hallmark indicators of programmed cell death.[3][9]
Minimal Impact on the Erk1/2 Pathway (as a single agent)
Interestingly, treatment with this compound as a single agent has been observed to have a minimal effect on the phosphorylation of Erk1/2, another major downstream effector of KRAS.[3] This suggests a degree of selectivity in the signaling pathways affected by the cytosolic accumulation of KRAS following this compound treatment.
Inhibition of ERK Reactivation in Combination Therapy
While this compound alone does not significantly impact the ERK pathway, it plays a crucial role in preventing a key resistance mechanism when used in combination with direct KRAS inhibitors. In KRAS G12C-mutant lung cancer models treated with sotorasib, a common mechanism of acquired resistance is the reactivation of the ERK pathway, often driven by wild-type RAS isoforms.[6] this compound, by blocking the membrane localization of all RAS isoforms, prevents this adaptive ERK feedback reactivation, thereby synergizing with sotorasib to induce a more durable anti-tumor response.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on this compound.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 |
| Farnesyltransferase (FTase) | 250 nM |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 nM |
Data from MedChemExpress product information, citing Kazi et al.[9]
Table 2: Effects on Downstream Signaling Proteins in Patient-Derived Xenografts (PDX)
| Protein | Effect of this compound Treatment |
| Phospho-AKT (p-AKT) | Suppressed |
| Phospho-S6 (p-S6) | Suppressed |
| cMYC | Suppressed |
| p53 | Upregulated |
| Cleaved Caspase-3 | Activated |
Qualitative data summarized from Kazi et al. (2019).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on downstream signaling pathways.
Western Blot Analysis
Objective: To determine the levels and phosphorylation status of proteins in key signaling pathways following this compound treatment.
Protocol:
-
Sample Preparation: Tumor tissue lysates from vehicle-treated and this compound-treated mice from patient-derived xenografts are prepared.
-
Protein Quantification: Protein concentrations of the lysates are determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-S6, total S6, cMYC, p53, cleaved caspase-3, and a loading control like β-actin or vinculin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed on the western blot images to quantify the relative protein expression levels, which are then normalized to the loading control.
Cellular Fractionation
Objective: To separate cellular components to determine the localization of proteins like KRAS.
Protocol:
-
Cell Harvesting: Cancer cells are treated with either vehicle (DMSO) or this compound for a specified time.
-
Lysis: Cells are harvested and lysed using a hypotonic buffer to swell the cells and disrupt the plasma membrane while keeping the nuclei intact.
-
Centrifugation: The lysate is subjected to a low-speed centrifugation to pellet the nuclei. The supernatant contains the cytosolic and membrane fractions.
-
High-Speed Centrifugation: The supernatant from the previous step is then subjected to a high-speed centrifugation to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
Analysis: The protein content of the cytosolic and membrane fractions is then analyzed by Western blotting to determine the localization of KRAS.
Immunofluorescence
Objective: To visually assess the subcellular localization of KRAS.
Protocol:
-
Cell Culture: Cells are grown on glass coverslips and treated with this compound or vehicle.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for KRAS.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Staining and Mounting: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Imaging: The subcellular localization of KRAS is visualized using a fluorescence microscope.
Conclusion
This compound represents a significant advancement in the targeting of KRAS-driven cancers. Its dual inhibitory mechanism effectively abrogates KRAS membrane localization, leading to the suppression of critical oncogenic signaling pathways, including PI3K/AKT/mTOR and cMYC, while promoting apoptosis through the p53 pathway. The ability of this compound to prevent ERK reactivation in combination therapies further highlights its potential to overcome drug resistance. This technical guide provides a comprehensive overview of the downstream effects of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer therapeutics.
References
- 1. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 8. news-medical.net [news-medical.net]
- 9. medchemexpress.com [medchemexpress.com]
The Efficacy of FGTI-2734 in KRAS-Mutant Cancers: A Technical Overview
For Immediate Release
New research delineates the promising anti-tumor activity of FGTI-2734, a novel dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor, in preclinical models of aggressive KRAS-mutant cancers. This technical guide provides an in-depth analysis of the compound's efficacy, mechanism of action, and the experimental methodologies underpinning these findings.
This compound has demonstrated significant efficacy in cancer types characterized by mutations in the KRAS oncogene, primarily pancreatic, lung, and colon cancers.[1][2] Its mechanism of action targets the crucial post-translational modifications required for KRAS protein function, thereby inhibiting downstream oncogenic signaling pathways and inducing tumor cell death.
Mechanism of Action: Dual Inhibition of Protein Prenylation
This compound is a potent, RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[3] These enzymes are critical for the attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminus of RAS proteins, a process known as prenylation. This modification is essential for the proper localization of KRAS to the plasma membrane, a prerequisite for its signaling activity.[2][4] By inhibiting both FTase and GGTase-1, this compound effectively prevents KRAS from reaching the cell membrane, thus blocking its oncogenic signaling.[1][2] This dual inhibition is a key advantage, as cancer cells can otherwise bypass the effects of single-agent farnesyltransferase inhibitors through alternative prenylation by GGTase-1.[2][4]
The inhibition of KRAS membrane localization by this compound leads to the suppression of downstream signaling pathways pivotal for cancer cell survival and proliferation, including the PI3K/AKT/mTOR and cMYC pathways.[1][2] Furthermore, treatment with this compound has been shown to upregulate the tumor suppressor protein p53 and induce apoptosis, or programmed cell death, in cancer cells.[1][2]
Quantitative Efficacy Data
The anti-tumor effects of this compound have been quantified in various preclinical models, demonstrating its potency against KRAS-mutant cancer cells.
In Vitro Cell Viability
This compound has shown significant activity in inhibiting the viability of patient-derived pancreatic cancer cell lines harboring KRAS mutations.
| Patient ID | KRAS Mutation | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
| 1 | G12D | 12 | 7 |
| 2 | G12V | 15 | 8 |
| 3 | G12D | 10 | 6 |
| 4 | G12V | 18 | 9 |
| 5 | G12D | 28 | Not Reported |
| 6 | G12R | 6 | Not Reported |
| 7 | G12D | 22 | Not Reported |
| 8 | G12D | 14 | Not Reported |
Data sourced from Kazi A, et al. Clin Cancer Res. 2019.
In Vivo Tumor Growth Inhibition
In mouse xenograft models using human cancer cell lines, this compound demonstrated significant inhibition of tumor growth in KRAS-dependent cancers. Treatment with 100 mg/kg of this compound resulted in a marked reduction in tumor volume compared to vehicle-treated controls in models of pancreatic (MiaPaCa2, L3.6pl) and lung (Calu6) cancer.[2] In contrast, tumors with KRAS-independent growth (A549, H460, DLD1) were not significantly affected.[2]
Similarly, in patient-derived xenograft (PDX) models of pancreatic cancer with KRAS G12D and G12V mutations, daily administration of 100 mg/kg this compound led to significant tumor growth inhibition.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
-
Cell Seeding: Patient-derived pancreatic cancer cells were seeded in 96-well plates.
-
Treatment: Cells were treated with a dose range of this compound (typically 1-30 µM) for 72 hours.[3]
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using GraphPad Prism software.
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies targeting proteins in the KRAS signaling pathway (e.g., p-AKT, AKT, p-mTOR, mTOR, cMYC, p53, and KRAS).
-
Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for KRAS Localization
-
Cell Culture and Treatment: Cancer cells were grown on glass coverslips and treated with this compound or vehicle control.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific binding was blocked with a blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Staining: Cells were incubated with a primary antibody against KRAS, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei were counterstained with DAPI, and coverslips were mounted on microscope slides.
-
Imaging: Images were acquired using a confocal microscope to visualize the subcellular localization of KRAS.
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Freshly obtained human pancreatic tumor tissue was subcutaneously implanted into immunodeficient mice (e.g., NSG mice).[2]
-
Tumor Growth and Passaging: Once tumors reached a certain volume, they were harvested and passaged to subsequent generations of mice for cohort expansion.[2]
-
Treatment: When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered daily via intraperitoneal injection at a dose of 100 mg/kg.[2]
-
Tumor Volume Measurement: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.[5]
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as western blotting and immunohistochemistry.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy
Caption: Patient-derived xenograft experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Development of FGTI-2734 for Cancer Therapy
Introduction
Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, including a high incidence in pancreatic, lung, and colorectal cancers.[1] These mutations lock the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation and survival. For decades, KRAS was considered "undruggable" due to the lack of effective targeted therapies. The development of farnesyltransferase inhibitors (FTIs) showed initial promise by targeting a key post-translational modification required for KRAS membrane localization and function. However, their clinical efficacy was limited due to a resistance mechanism where cancer cells utilize an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGT-1).
To overcome this challenge, this compound was developed as a potent, dual inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). This technical guide provides a comprehensive overview of the preclinical development of this compound, detailing its mechanism of action, anti-tumor efficacy, and its role in overcoming resistance to other targeted therapies.
Core Mechanism of Action: Dual Inhibition of Prenylation
KRAS requires prenylation, the attachment of an isoprenoid lipid group (either a farnesyl or a geranylgeranyl group), to its C-terminal CAAX motif for proper localization to the plasma membrane and subsequent activation of downstream signaling pathways. While FTase is the primary enzyme for this modification, GGTase-1 can compensate in the presence of FTIs, leading to resistance. This compound is a RAS C-terminal mimetic that potently inhibits both FTase and GGTase-1, thereby preventing this alternative prenylation and effectively blocking KRAS membrane association.[2][3]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in various preclinical models of KRAS-driven cancers, including pancreatic, lung, and colon cancer.[2][3]
In Vitro Efficacy
This compound effectively inhibits the viability and induces apoptosis in mutant KRAS-dependent cancer cell lines.[4]
| Cell Line | Cancer Type | KRAS Mutation | Effect of this compound |
| MiaPaCa-2 | Pancreatic | G12C | Induces apoptosis |
| L3.6pl | Pancreatic | G12D | Induces apoptosis |
| Calu-6 | Lung | G12C | Induces apoptosis |
| A549 | Lung | G12S | Mutant KRAS-independent, less sensitive |
| H460 | Lung | Q61H | Mutant KRAS-independent, less sensitive |
| DLD1 | Colorectal | G13D | Mutant KRAS-independent, less sensitive |
Table 1: In vitro effects of this compound on various human cancer cell lines. Data synthesized from preclinical studies.[4]
In Vivo Antitumor Activity
In mouse xenograft models, this compound has been shown to inhibit the growth of mutant KRAS-dependent tumors without significant toxicity.[1][2]
| Tumor Model | Cancer Type | KRAS Mutation | Treatment | Result |
| Xenograft | Pancreatic Cancer | G12D, G12V | This compound | Significant tumor growth inhibition |
| PDX | Pancreatic Cancer | G12D, G12V | This compound | Inhibition of tumor growth |
| Xenograft | Lung Cancer | G12C | This compound | Inhibition of tumor growth |
Table 2: Summary of in vivo antitumor activity of this compound. PDX: Patient-Derived Xenograft.[2][5]
Impact on Downstream Signaling Pathways
This compound's ability to block KRAS membrane localization leads to the suppression of downstream oncogenic signaling pathways. Western blot analyses have shown that this compound treatment leads to decreased phosphorylation of AKT and S6, key components of the PI3K/AKT/mTOR pathway. Additionally, it has been observed to suppress cMYC levels and increase the tumor suppressor p53, ultimately leading to the activation of Caspase-3 and apoptosis.[2]
Overcoming Resistance to Sotorasib (B605408)
Sotorasib is a targeted therapy approved for KRAS G12C-mutant non-small cell lung cancer. However, resistance can emerge through the reactivation of the ERK signaling pathway, which is dependent on the membrane localization of wild-type RAS proteins. This compound, by inhibiting the prenylation of all RAS isoforms, prevents this adaptive feedback loop. Combination therapy of this compound and sotorasib has shown synergistic effects, leading to significant tumor regression in sotorasib-resistant models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, cMYC, p53, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mouse Xenograft Study
-
Cell Preparation: Harvest and resuspend mutant KRAS-dependent cancer cells in a mixture of media and Matrigel.
-
Implantation: Subcutaneously inject 1-5 million cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg, intraperitoneally, daily) or vehicle control.
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform pharmacodynamic analysis on tumor tissues (e.g., western blotting or immunohistochemistry).
Conclusion and Future Perspectives
This compound represents a significant advancement in the quest to effectively target KRAS-driven cancers. Its dual inhibitory mechanism successfully addresses the primary resistance pathway to first-generation FTIs. Preclinical data strongly support its potential as a monotherapy and in combination with other targeted agents to overcome acquired resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in patients with KRAS-mutant cancers.[2][6] The ongoing development of this compound offers hope for new treatment paradigms for these challenging malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
The Impact of FGTI-2734 on Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 is a novel peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) that has demonstrated significant potential in the treatment of cancers driven by mutant KRAS.[1][2] This technical guide provides an in-depth analysis of the core mechanism by which this compound induces apoptosis in cancer cell lines. By preventing the post-translational modification essential for KRAS membrane localization and subsequent signaling, this compound effectively abrogates key survival pathways, leading to programmed cell death.[1][2] This document summarizes the available data on its effects, outlines detailed experimental protocols for assessing its apoptotic activity, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including pancreatic, lung, and colorectal cancers.[1] The KRAS protein requires prenylation, a lipid modification, for its localization to the plasma membrane, which is critical for its function in activating downstream pro-survival signaling pathways.[2][3] While farnesyltransferase inhibitors (FTIs) were initially developed to block this process, their clinical efficacy was limited due to an alternative prenylation pathway involving geranylgeranyltransferase-1 (GGTase-1).[2][3]
This compound was designed to overcome this resistance by inhibiting both FTase and GGTase-1.[2] This dual inhibition effectively prevents KRAS from associating with the cell membrane, thereby inhibiting its oncogenic signaling.[1][2] A significant consequence of this inhibition is the induction of apoptosis, a key mechanism for its anti-tumor activity.[1][2][3]
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis primarily by disrupting KRAS-mediated signaling. By inhibiting both farnesylation and geranylgeranylation, this compound prevents the membrane localization of KRAS.[1][2] This leads to the suppression of downstream oncogenic pathways critical for cell survival, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[1][3][4]
The inhibition of these pathways has a dual effect: it downregulates anti-apoptotic proteins and upregulates pro-apoptotic proteins. Notably, this compound has been shown to upregulate the tumor suppressor p53, a key regulator of apoptosis.[1] The culmination of these molecular events is the activation of the intrinsic apoptotic cascade.
Signaling Pathway Diagram
Impact on Apoptosis in Cancer Cell Lines: Quantitative Data
This compound has been shown to induce apoptosis specifically in cancer cell lines that are dependent on mutant KRAS for their survival.[1][2][4] In contrast, KRAS-independent cell lines are largely unaffected.[1][2][4] The following tables summarize the qualitative findings on the pro-apoptotic effects of this compound across various cancer cell lines as described in the literature.
Note: Specific quantitative data (e.g., percentage of apoptotic cells) were not available in the provided search results. The tables reflect the reported observations.
Table 1: Effect of this compound on Mutant KRAS-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Observed Apoptotic Effect | Citation |
| MiaPaCa-2 | Pancreatic | G12C | Induction of apoptosis | [4] |
| L3.6pl | Pancreatic | G12D | Induction of apoptosis | [4] |
| Calu-6 | Lung | Q61K | Induction of apoptosis | [4] |
| Patient-Derived Xenografts (PDX) | Pancreatic | G12D, G12V | Induction of apoptosis | [2][3] |
| KRAS G12C Lung Cancer Cells | Lung | G12C | Synergistic induction of apoptosis with sotorasib | [5][6] |
Table 2: Effect of this compound on Mutant KRAS-Independent Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Observed Apoptotic Effect | Citation |
| A549 | Lung | G12S | No significant induction of apoptosis | [4] |
| H460 | Lung | Q61H | No significant induction of apoptosis | [4] |
| DLD-1 | Colorectal | G13D | No significant induction of apoptosis | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the impact of this compound on apoptosis.
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins such as cleaved PARP, cleaved Caspase-3, and p53.
Materials:
-
This compound
-
Cancer cell lines (e.g., MiaPaCa-2, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Visualize protein bands using a chemiluminescence imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring mutant KRAS. Its ability to dually inhibit FTase and GGTase-1 leads to the effective blockade of KRAS membrane localization and the subsequent induction of apoptosis in KRAS-dependent cancer cells. The suppression of key survival pathways and the upregulation of p53 are central to its mechanism of action. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.[2][4] The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of FGTI-2734 on the Tumor Suppressor p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is a novel peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). Its primary mechanism of action involves the inhibition of protein prenylation, a critical post-translational modification for the function of several key signaling proteins, most notably the Ras family of small GTPases. By preventing the attachment of farnesyl and geranylgeranyl isoprenoid groups, this compound effectively blocks the membrane localization of KRAS, a crucial step for its oncogenic activity.[1] This disruption of KRAS signaling leads to the suppression of downstream pro-proliferative and survival pathways, including those mediated by AKT, mTOR, and cMYC. Concurrently, treatment with this compound has been observed to upregulate the tumor suppressor protein p53, a central regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2]
This technical guide provides an in-depth analysis of the effects of this compound on p53, summarizing key experimental findings, proposing a potential signaling pathway, and detailing relevant experimental methodologies.
Data Presentation
While the primary literature qualitatively demonstrates the upregulation of p53 upon this compound treatment, specific quantitative data from densitometric analysis of Western blots is not extensively tabulated. The following table summarizes the observed effects based on available information.
| Experimental System | Treatment | Observed Effect on p53 | Downstream Effects | Reference |
| Patient-Derived Xenografts (Pancreatic Cancer) | This compound | Upregulation of p53 protein levels | Suppression of AKT, mTOR, and cMYC pathways; Induction of apoptosis | [1][2] |
Proposed Signaling Pathway for this compound-Mediated p53 Upregulation
The precise molecular mechanism by which this compound leads to the upregulation of p53 has not been fully elucidated in dedicated studies. However, based on the known functions of farnesyltransferase and geranylgeranyltransferase inhibitors and the established crosstalk between the Ras signaling pathway and p53, a plausible signaling cascade can be proposed.
The inhibition of FTase and GGTase-1 by this compound disrupts the prenylation of Ras and Rho GTPases, preventing their localization to the cell membrane and subsequent activation. This leads to a reduction in the activity of the canonical Ras-Raf-MEK-ERK signaling pathway. The downregulation of this pathway can, in turn, relieve the inhibitory pressure on p53. One potential mechanism involves the MDM2 protein, a key negative regulator of p53. Activated ERK can phosphorylate and stabilize MDM2, leading to the degradation of p53. By inhibiting the ERK pathway, this compound may decrease MDM2 activity, resulting in the stabilization and accumulation of p53.
Experimental Protocols
The following is a detailed, representative protocol for Western blot analysis to detect changes in p53 protein levels following treatment with this compound, based on standard laboratory procedures and information inferred from the primary literature.
Western Blot Analysis of p53
1. Cell Culture and Treatment:
-
Culture pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) or other relevant cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total p53 (e.g., mouse monoclonal [DO-1] or rabbit polyclonal) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
As a loading control, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein such as β-actin or GAPDH.
7. Signal Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p53 band intensity to the corresponding loading control band intensity.
Conclusion
This compound, a dual inhibitor of farnesyltransferase and geranylgeranyltransferase-1, demonstrates a multi-faceted anti-cancer activity. Beyond its primary role in disrupting KRAS-mediated oncogenic signaling, this compound also leads to the upregulation of the tumor suppressor p53. This effect likely contributes to the observed induction of apoptosis in cancer cells. While the precise signaling cascade linking the inhibition of protein prenylation to p53 activation warrants further investigation, the current evidence points towards a mechanism involving the destabilization of the p53 inhibitor, MDM2, as a consequence of reduced ERK pathway activity. The continued exploration of the interplay between this compound and the p53 pathway will be crucial for optimizing its therapeutic application and for the development of novel combination strategies in the treatment of KRAS-driven malignancies.
References
Methodological & Application
Revolutionizing Cancer Research: A Detailed Protocol for In Vitro Cell Viability Assessment of FGTI-2734
For Immediate Release
In the ongoing battle against cancers driven by KRAS mutations, the novel dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor, FGTI-2734, has emerged as a promising therapeutic agent. To facilitate further research and drug development, this document provides detailed application notes and a comprehensive protocol for conducting in vitro cell viability assays with this compound. This guide is intended for researchers, scientists, and drug development professionals investigating the efficacy of this compound in relevant cancer cell lines.
Introduction
This compound is a potent inhibitor designed to block the prenylation and subsequent membrane localization of RAS proteins, a critical step for their oncogenic activity.[1][2] By targeting both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), this compound effectively circumvents the resistance mechanisms observed with inhibitors that target only one of these enzymes.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways, such as PI3K/AKT/mTOR and cMYC, and the induction of apoptosis in cancer cells dependent on mutant KRAS for their survival.[1]
This protocol outlines a robust method for determining the cytotoxic effects of this compound on cancer cells, a crucial step in the preclinical evaluation of this compound. The recommended method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Signaling Pathway of this compound in KRAS Mutant Cancer
This compound's mechanism of action centers on the inhibition of protein prenylation, a key post-translational modification for many signaling proteins, including the KRAS oncoprotein. In cancer cells with KRAS mutations, this pathway is constitutively active, driving uncontrolled cell growth and proliferation.
Experimental Protocol: this compound In Vitro Cell Viability Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay. It is recommended to test this compound on a panel of cell lines, including those with KRAS mutations (e.g., MiaPaCa2, L3.6pl, Calu6) and KRAS wild-type cells (as a control).
Materials
-
This compound compound
-
Relevant cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu6, A549, H460, DLD1)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Experimental Workflow
Procedure
-
Cell Seeding:
-
Culture cells in their recommended complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed 1,000 cells per well in a total volume of 50 µL of complete medium into a 384-well opaque-walled plate.[1] For a 96-well plate, seed 5,000 cells per well in 100 µL.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.[1]
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Add the diluted this compound solutions to the appropriate wells. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and low (e.g., <0.5%).
-
Include vehicle control wells treated with the same concentration of DMSO as the experimental wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 50 µL of reagent to 50 µL of medium in a 384-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence value of the background control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the cell viability against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation
The quantitative data from the cell viability assays should be summarized in a clear and structured table for easy comparison of the IC₅₀ values of this compound across different cell lines.
| Cell Line | KRAS Mutation Status | This compound IC₅₀ (µM) |
| MiaPaCa2 | G12C | [Insert experimentally determined value] |
| L3.6pl | G12D | [Insert experimentally determined value] |
| Calu6 | G12C | [Insert experimentally determined value] |
| A549 | G12S | [Insert experimentally determined value] |
| H460 | Q61H | [Insert experimentally determined value] |
| DLD1 | G13D | [Insert experimentally determined value] |
| [Control Cell Line] | Wild-Type | [Insert experimentally determined value] |
Note: The IC₅₀ values are to be determined experimentally.
Conclusion
This protocol provides a standardized method for assessing the in vitro efficacy of this compound. Adherence to this detailed procedure will ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of this promising anti-cancer agent and its potential clinical applications. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data interpretation.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FGTI-2734 and Sotorasib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS G12C is a prevalent mutation in non-small cell lung cancer (NSCLC), accounting for approximately 14% of cases.[1] The development of KRAS G12C-specific inhibitors, such as sotorasib (B605408), has marked a significant advancement in treating this patient population. Sotorasib covalently binds to the cysteine residue of the G12C mutant KRAS, locking it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[2] However, the efficacy of sotorasib can be limited by both intrinsic and acquired resistance. A key mechanism of resistance is the adaptive reactivation of the MAPK pathway, often driven by feedback activation of wild-type RAS (HRAS and NRAS).[3] This reactivation of ERK signaling allows cancer cells to bypass the inhibitory effect of sotorasib.[1]
The experimental drug FGTI-2734 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[3] These enzymes are crucial for the post-translational modification of RAS proteins, a process called prenylation, which is essential for their localization to the cell membrane and subsequent activation. By inhibiting both FTase and GGTase-1, this compound prevents the membrane localization of wild-type RAS, thereby blocking the ERK reactivation pathway that mediates sotorasib resistance.[1][3]
This document provides detailed application notes and protocols for the experimental design of this compound and sotorasib combination therapy, based on preclinical studies. The combination has been shown to be synergistic in inhibiting the viability and inducing apoptosis of KRAS G12C lung cancer cells, including those highly resistant to sotorasib, and leads to significant tumor regression in vivo.[3]
Data Presentation
Table 1: In Vitro Cell Viability (IC50) Data
The following table structure is representative of how to present IC50 data from cell viability assays. The combination of sotorasib and this compound is expected to show a synergistic effect, resulting in a lower IC50 for sotorasib in the presence of this compound, particularly in sotorasib-resistant cell lines.
| Cell Line | KRAS Status | Sotorasib Resistance | Sotorasib IC50 (µM) | This compound IC50 (µM) | Sotorasib + this compound (constant concentration) IC50 (µM) | Combination Index (CI)* |
| H23 | G12C | Sensitive | Data not available | Data not available | Data not available | Data not available |
| H358 | G12C | Sensitive | Data not available | Data not available | Data not available | Data not available |
| H23-R | G12C | Resistant | Data not available | Data not available | Data not available | Data not available |
| H358-R | G12C | Resistant | Data not available | Data not available | Data not available | Data not available |
*Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
This table outlines the expected outcomes from in vivo studies using patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models. The combination therapy is anticipated to result in significant tumor regression compared to either monotherapy.
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | p-value vs. Vehicle | p-value vs. Sotorasib | p-value vs. This compound |
| KRAS G12C PDX | Vehicle | N/A | 0 | N/A | N/A | N/A |
| Sotorasib | e.g., 100 mg/kg, oral, daily | Data not available | <0.05 | N/A | <0.05 | |
| This compound | e.g., 50 mg/kg, i.p., daily | Data not available | <0.05 | <0.05 | N/A | |
| Sotorasib + this compound | As above | Data not available | <0.001 | <0.01 | <0.01 | |
| Sotorasib-Resistant CDX | Vehicle | N/A | 0 | N/A | N/A | N/A |
| Sotorasib | e.g., 100 mg/kg, oral, daily | Data not available | NS | N/A | <0.05 | |
| This compound | e.g., 50 mg/kg, i.p., daily | Data not available | <0.05 | <0.05 | N/A | |
| Sotorasib + this compound | As above | Data not available | <0.001 | <0.001 | <0.01 |
NS = Not Significant
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of sotorasib and this compound, alone and in combination, on KRAS G12C lung cancer cell lines.
Materials:
-
KRAS G12C NSCLC cell lines (e.g., H23, H358) and their sotorasib-resistant derivatives.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Sotorasib (dissolved in DMSO).
-
This compound (dissolved in DMSO).
-
96-well plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[4]
-
Prepare serial dilutions of sotorasib and this compound in complete culture medium.
-
For combination studies, treat cells with varying concentrations of sotorasib in the presence of a fixed, sub-lethal concentration of this compound (and vice versa).
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) wells as a control.
-
Incubate the plates for 72 hours.[4]
-
For MTT assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
-
For luminescent assay:
-
Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 values using non-linear regression analysis.
-
Calculate the Combination Index (CI) to assess synergy.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by sotorasib and this compound, alone and in combination.
Materials:
-
KRAS G12C NSCLC cell lines.
-
6-well plates.
-
Sotorasib and this compound.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with sotorasib, this compound, the combination, or vehicle control for a predetermined time (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
Objective: To assess the effect of the combination therapy on key signaling proteins in the KRAS pathway.
Materials:
-
KRAS G12C NSCLC cell lines.
-
Sotorasib and this compound.
-
Lysis buffer.
-
Primary antibodies against: p-ERK, total ERK, p-AKT, total AKT, and loading controls (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Protocol:
-
Treat cells with the drugs as in the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
KRAS G12C NSCLC cells or patient-derived tumor fragments.
-
Sotorasib and this compound formulations for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously implant KRAS G12C cells or PDX fragments into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[5]
-
Randomize mice into treatment groups: Vehicle, Sotorasib, this compound, and Sotorasib + this compound.
-
Administer drugs at the predetermined doses and schedule (e.g., daily oral gavage for sotorasib, daily intraperitoneal injection for this compound).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the observed effects.
Visualizations
Caption: KRAS signaling pathway and drug mechanisms.
Caption: Experimental workflow for combination therapy.
References
- 1. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 2. news-medical.net [news-medical.net]
- 3. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
Application Notes and Protocols for Detecting KRAS Prenylation Inhibition by FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that regulates cell proliferation, differentiation, and survival.[1] Its function is contingent on proper localization to the plasma membrane, a process facilitated by a series of post-translational modifications initiated by prenylation.[2] This lipid modification, the attachment of either a farnesyl or a geranylgeranyl isoprenoid group to the C-terminal CAAX motif of KRAS, is catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-1 (GGTase-1), respectively.[2][3]
Mutations in the KRAS gene are prevalent in many cancers, leading to constitutively active KRAS signaling and uncontrolled cell growth.[4][5] Targeting KRAS has been a long-standing challenge in cancer therapy. One strategy is to inhibit its prenylation, thereby preventing its membrane association and subsequent downstream signaling.[4] However, early farnesyltransferase inhibitors (FTIs) showed limited clinical efficacy in KRAS-driven cancers due to a resistance mechanism where KRAS undergoes alternative prenylation by GGTase-1.[6]
FGTI-2734 is a novel dual inhibitor that targets both FTase and GGTase-1.[7][8] This dual activity effectively overcomes the resistance mechanism observed with first-generation FTIs, leading to the accumulation of unprenylated, cytosolic KRAS and the suppression of oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.[7][8]
These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of KRAS prenylation in response to this compound treatment. The hallmark of successful inhibition is a characteristic electrophoretic mobility shift of the KRAS protein.[9]
Data Summary
The following table summarizes the quantitative effects of this compound on KRAS prenylation and downstream signaling pathways.
| Cell Line | Treatment | Concentration | Effect on KRAS Prenylation | Downstream Signaling Effects | Reference |
| Pancreatic, Lung, and Colon Human Cancer Cells | This compound | Not specified | Inhibition of membrane localization of KRAS | Not specified | [7] |
| Mutant KRAS-dependent human tumors (in mice) | This compound | Not specified | Inhibition of tumor growth | Induced apoptosis | [7] |
| Patient-derived xenografts (pancreatic cancer with mutant KRAS) | This compound | Not specified | Inhibition of tumor growth | Suppressed AKT, mTOR, and cMYC pathways; Upregulated p53; Induced apoptosis | [7][8] |
| NIH3T3 cells transformed with KRAS, HRAS, or NRAS | This compound | Various concentrations | Slower migration of unprenylated KRAS, HRAS, and NRAS bands on Western blot | Not specified | [7] |
Experimental Protocols
Western Blot Protocol to Detect KRAS Prenylation Status
This protocol details the steps to assess the prenylation status of KRAS in cell lysates following treatment with this compound. The principle of this assay is that unprenylated KRAS migrates more slowly through a polyacrylamide gel than its prenylated counterpart, resulting in a detectable band shift.[9][10]
Materials:
-
Cell Lines: Cancer cell lines with known KRAS status (e.g., pancreatic, lung, or colon cancer cell lines).
-
This compound: Dual FTase/GGTase-1 inhibitor.
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or similar, supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein quantification.
-
SDS-PAGE Gels: 12.5% polyacrylamide gels are recommended for optimal separation of prenylated and unprenylated KRAS.[9]
-
PVDF Membranes: For protein transfer.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-KRAS antibody capable of detecting both prenylated and unprenylated forms.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Imaging System: For detection of chemiluminescent signals.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and volume with lysis buffer and Laemmli sample buffer.
-
Load 20-50 µg of total protein per lane onto a 12.5% SDS-polyacrylamide gel.[9]
-
Perform electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the resulting bands. The unprenylated form of KRAS will appear as a slower-migrating band compared to the prenylated form in the control samples. The intensity of the upper (unprenylated) band should increase with increasing concentrations of this compound.
-
Visualizations
KRAS Signaling Pathway and Inhibition by this compound
Caption: KRAS signaling and this compound inhibition.
Experimental Workflow for Western Blot Analysis
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 4. K-Ras prenylation as a potential anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene [mdpi.com]
- 7. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for FGTI-2734 in Pancreatic Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of FGTI-2734, a dual farnesyltransferase and geranylgeranyltransferase inhibitor, in the treatment of pancreatic cancer cells, particularly those harboring KRAS mutations. The provided protocols and data are based on preclinical studies and are intended for research purposes.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options, often driven by mutations in the KRAS oncogene.[1] The localization of the KRAS protein to the cell membrane is critical for its oncogenic activity and is dependent on a post-translational modification called prenylation, which is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). This compound is a novel peptidomimetic that dually inhibits both FTase and GGTase-1, thereby preventing KRAS membrane association and downstream signaling.[2][3][4] This dual inhibition overcomes the resistance observed with inhibitors that target only FTase, as KRAS can be alternatively geranylgeranylated.[3][4]
Mechanism of Action
This compound effectively blocks the prenylation of KRAS, leading to its accumulation in the cytosol and preventing its activation at the cell membrane. This disruption of KRAS localization inhibits downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and cMYC pathways.[3][4] Furthermore, treatment with this compound has been shown to upregulate the tumor suppressor p53 and induce apoptosis in mutant KRAS-dependent pancreatic cancer cells.[3][4]
Optimal Concentration for In Vitro Studies
The optimal concentration of this compound for treating pancreatic cancer cells in vitro is dependent on the specific cell line and the culture conditions (2D vs. 3D). The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from studies on patient-derived pancreatic cancer cells.
Table 1: IC50 Values of this compound in Patient-Derived Pancreatic Cancer Cells (2D Culture) [4]
| Sample Origin | KRAS Mutation | IC50 (µM) |
| Patient 1 | G12D | 15 |
| Patient 2 | G12V | 28 |
| Patient 3 | G12D | 12 |
| Patient 4 | G12V | 25 |
| Patient 5 | G13D | 6 |
| Patient 6 | G12D | 18 |
| Patient 7 | G12V | 22 |
| Patient 8 | G12D | 10 |
Table 2: IC50 Values of this compound in Patient-Derived Pancreatic Cancer Cells (3D Culture) [4]
| Sample Origin | KRAS Mutation | IC50 (µM) |
| Patient 1 | G12D | 7 |
| Patient 2 | G12V | 9 |
| Patient 3 | G12D | 6 |
| Patient 4 | G12V | 8 |
| Patient 5 | G13D | 5 |
| Patient 6 | G12D | 7 |
| Patient 7 | G12V | 9 |
| Patient 8 | G12D | 5 |
For qualitative assessments such as Western blotting to observe effects on signaling pathways, concentrations ranging from 5 µM to 20 µM have been effectively used in mutant KRAS-dependent cell lines like MiaPaCa2 and L3.6pl.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (2D Culture)
This protocol is for determining the IC50 value of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cells (e.g., MiaPaCa2, L3.6pl, or patient-derived cells)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of KRAS Signaling
This protocol is for assessing the effect of this compound on key proteins in the KRAS signaling pathway.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cMYC, anti-p53, anti-PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for KRAS Localization with FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS, a frequently mutated oncogene in human cancers, requires localization to the plasma membrane for its signaling functions. This membrane association is mediated by post-translational modifications, primarily farnesylation. While farnesyltransferase inhibitors (FTIs) were developed to block this process, their clinical efficacy was limited as KRAS can undergo alternative prenylation via geranylgeranylation. FGTI-2734 is a novel dual inhibitor of both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), designed to overcome this resistance mechanism.[1][2] By inhibiting both pathways, this compound effectively prevents KRAS membrane localization, leading to its accumulation in the cytosol and subsequent inhibition of downstream oncogenic signaling.[1][3] These application notes provide detailed protocols for utilizing immunofluorescence to visualize the mislocalization of KRAS induced by this compound treatment.
Mechanism of Action
KRAS undergoes a series of post-translational modifications, including prenylation, which anchors it to the cell membrane. Farnesyltransferase (FTase) typically adds a farnesyl group. However, in the presence of FTIs, KRAS can be alternatively modified by geranylgeranyltransferase-1 (GGTase-1).[2] this compound is a peptidomimetic that inhibits both FTase and GGTase-1.[1][4] This dual inhibition is critical to prevent the membrane localization of KRAS, thereby abrogating its oncogenic activity.[1][5] this compound has been shown to induce the cytosolic accumulation of KRAS, which in turn suppresses downstream signaling pathways such as the PI3K/AKT/mTOR pathway.[1][3]
KRAS Signaling and this compound Inhibition
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the effects of this compound on KRAS localization and downstream signaling.
Table 1: Effect of this compound on KRAS Membrane Localization
| Treatment | Cell Line(s) | KRAS Localization | Method | Reference |
| Vehicle (DMSO) | Pancreatic, Lung, Colon Cancer Cells | Predominantly at the plasma membrane | Immunofluorescence, Cellular Fractionation | [1][2] |
| This compound | Pancreatic, Lung, Colon Cancer Cells | Accumulation in the cytosol | Immunofluorescence, Cellular Fractionation | [1][2] |
| FTI-2148 (FTI only) | Pancreatic, Lung, Colon Cancer Cells | No significant change in membrane localization | Cellular Fractionation | [1] |
| GGTI-2418 (GGTI only) | Pancreatic, Lung, Colon Cancer Cells | No significant change in membrane localization | Cellular Fractionation | [1] |
Table 2: Downstream Effects of this compound Treatment
| Effect | Biomarker | Change | Cell/Tumor Type | Reference |
| Apoptosis Induction | Cleaved Caspase-3, PARP | Increased | Mutant KRAS-dependent cancer cells | [4] |
| PI3K/AKT/mTOR Pathway | p-AKT, p-S6 | Decreased | Patient-Derived Xenografts | [1] |
| Oncogenic Signaling | cMYC | Decreased | Patient-Derived Xenografts | [1][3] |
| Tumor Suppressor | p53 | Increased | Patient-Derived Xenografts | [1][3] |
Experimental Protocols
Recommended Cell Lines
A variety of cancer cell lines with KRAS mutations are suitable for these studies. The choice of cell line may depend on the specific cancer type of interest.
The NCI has also characterized a panel of cell lines expressing various mutant KRAS genes which can serve as a valuable resource.[7]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Immunofluorescence: Seed cells onto sterile glass coverslips placed in 6-well plates at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 1-30 µM).[4] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Remove the growth medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate for the desired time period (e.g., 24-72 hours).[4]
Protocol 2: Immunofluorescence Staining for KRAS Localization
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Fixation: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is not necessary for methanol fixation.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-KRAS antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5 minutes at room temperature to visualize the nuclei.
-
Washing: Briefly wash the coverslips twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent staining using a confocal or epifluorescence microscope. Capture images of both the vehicle-treated and this compound-treated cells to compare KRAS localization.
Immunofluorescence Workflow
Caption: Experimental workflow for immunofluorescence staining.
Troubleshooting
For common immunofluorescence issues such as high background, weak signal, or non-specific staining, refer to standard troubleshooting guides. Key parameters to optimize include antibody concentrations, incubation times, and washing steps.
Immunofluorescence is a powerful technique to visually confirm the efficacy of this compound in preventing KRAS membrane localization. The provided protocols offer a framework for researchers to investigate the cellular effects of this promising dual FTase/GGTase-1 inhibitor. By observing the shift of KRAS from the plasma membrane to the cytosol, these methods provide direct evidence of the drug's mechanism of action and can be a critical tool in the preclinical evaluation of this compound and other KRAS-targeting therapies.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 6. KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity [cytion.com]
- 7. Mutant KRAS Cell Lines - NCI [cancer.gov]
Application Note: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of FGTI-2734
Introduction
Patient-derived xenograft (PDX) models, developed by implanting fresh human tumor tissue into immunodeficient mice, have emerged as a pivotal platform in preclinical oncology research. These models are recognized for their ability to retain the histopathological and genetic characteristics of the original patient tumor, thereby offering a more predictive in vivo system for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts. This document provides a comprehensive protocol for the establishment of a PDX model and its subsequent use in assessing the anti-tumor efficacy of FGTI-2734, a novel investigational inhibitor targeting the MEK1/2 kinases within the MAPK/ERK signaling pathway. Adherence to these protocols will ensure the generation of robust and reproducible data for advancing the preclinical development of this compound.
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the critical steps for successfully developing a PDX model from freshly acquired patient tumor tissue.
2.1.1 Materials and Reagents:
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, commonly known as NSG mice).
-
Media & Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel® Matrix, Phosphate-Buffered Saline (PBS), and red blood cell lysis buffer.
-
Equipment: Sterile surgical instruments, biosafety cabinet, centrifuge, cell strainers (100 µm), syringes and needles (27G), calipers, and an animal anesthesia system.
2.1.2 Step-by-Step Methodology:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol. The tissue should be collected in sterile tubes containing cold RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and transported to the laboratory on ice within 2-4 hours of surgical resection.
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³) using sterile scalpels.
-
(Optional) For a single-cell suspension, digest the fragments with an appropriate enzyme cocktail (e.g., collagenase/hyaluronidase) followed by filtration through a 100 µm cell strainer.
-
-
Implantation into Mice:
-
Anesthetize the NSG mouse using isoflurane (B1672236) or an equivalent anesthetic.
-
Prepare the tumor inoculum by resuspending the 2-3 mm³ tissue fragments or 1-5 x 10⁶ tumor cells in a 1:1 mixture of cold PBS and Matrigel®. The final injection volume should be 100-200 µL.
-
Using a 27G needle, subcutaneously implant the tumor inoculum into the flank of the mouse.
-
-
Monitoring and Passaging (P0 to P1):
-
Monitor the mice 2-3 times per week for tumor growth by measuring the length (L) and width (W) with calipers. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.
-
When the primary tumor (P0) reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic areas, and process it as described in step 2.2 for re-implantation into a new cohort of mice to generate the P1 generation.
-
-
Model Characterization and Banking: Once a stable growth rate is achieved (typically by P2 or P3), a portion of the tumor tissue should be cryopreserved for future use and another portion fixed in formalin for histopathological and molecular analysis to compare with the original patient tumor.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the procedure for evaluating the therapeutic efficacy of this compound in an established PDX model.
2.2.1 Study Setup:
-
Model Selection: Use a well-characterized and established PDX model (e.g., P3 generation) with a known mutation profile relevant to the MAPK/ERK pathway (e.g., KRAS or BRAF mutation).
-
Animal Cohorts: Expand the selected PDX model in a cohort of NSG mice.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
2.2.2 Treatment Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water) to the control group according to the planned dosing schedule (e.g., once daily, orally).
-
This compound Treatment Group: Administer this compound, dissolved in the vehicle, at the predetermined therapeutic dose (e.g., 25 mg/kg) following the same schedule as the vehicle group.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Study Endpoint: The study should be terminated when the tumors in the vehicle group reach the predetermined maximum size (e.g., 2000 mm³), or if any animal meets the criteria for euthanasia (e.g., >20% body weight loss, ulceration of tumor).
-
Tissue Collection: At the end of the study, collect tumor tissues from all groups for subsequent pharmacodynamic (e.g., Western blot for p-ERK) and histological analysis.
Data Presentation
Quantitative data from PDX establishment and efficacy studies should be organized into clear and concise tables for comparative analysis.
Table 1: Comparative Characteristics of Patient Tumor and Established PDX Model (FGT-PDX-001)
| Parameter | Original Patient Tumor | PDX Model (P3 Generation) |
|---|---|---|
| Diagnosis | Metastatic Colorectal Adenocarcinoma | Metastatic Colorectal Adenocarcinoma |
| Histology | Moderately differentiated | Moderately differentiated |
| Key Mutations | KRAS (G12D), TP53 (R248W) | KRAS (G12D), TP53 (R248W) |
| Tumor Latency (P0) | 75 days | N/A |
| Avg. Doubling Time (P3) | N/A | 8.2 ± 1.5 days |
Table 2: Preclinical Efficacy of this compound in the FGT-PDX-001 Model
| Treatment Group | N | Avg. Tumor Volume at Day 0 (mm³) | Avg. Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Avg. Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 175.4 ± 25.1 | 1850.6 ± 210.3 | 0% | +2.5% |
| This compound (25 mg/kg) | 10 | 178.2 ± 22.9 | 455.8 ± 95.7 | 75.4% | -3.1% |
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms.
Caption: Workflow for the establishment of a patient-derived xenograft (PDX) model.
Caption: Experimental workflow for an in vivo efficacy study of this compound in a PDX model.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Application Note: Utilizing Cellular Fractionation to Evaluate the Efficacy of FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2][3] Its primary mechanism of action involves the inhibition of protein prenylation, a critical post-translational modification required for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (KRAS, HRAS, and NRAS).[1][2] Oncogenic mutations in KRAS are prevalent in a variety of cancers, including pancreatic, lung, and colorectal cancers.[1][3] The oncogenic activity of KRAS is contingent upon its localization to the plasma membrane, which is mediated by the covalent attachment of a farnesyl or a geranylgeranyl lipid anchor to its C-terminal CAAX motif.[1][2]
This compound, by blocking both farnesylation and geranylgeranylation, effectively prevents the membrane association of KRAS, thereby inhibiting its downstream signaling cascades, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[1] This application note provides a detailed protocol for using cellular fractionation coupled with Western blotting to assess the efficacy of this compound in preventing KRAS membrane localization and modulating downstream signaling pathways.
Principle
Cellular fractionation is a powerful technique used to separate cellular components into distinct fractions, such as the cytoplasm, membrane, and nucleus.[4] By isolating these fractions from cells treated with this compound, researchers can quantify the amount of KRAS and its downstream effectors in each compartment. A successful inhibition of KRAS prenylation by this compound will result in a significant reduction of KRAS in the membrane fraction and a corresponding increase in the cytosolic fraction. Furthermore, the modulation of downstream signaling can be assessed by examining the phosphorylation status of key pathway proteins within these fractions.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound.
Table 1: Effect of this compound on Subcellular Localization of KRAS in Pancreatic Cancer Cells (MIA PaCa-2)
| Treatment | KRAS in Cytosolic Fraction (Relative Densitometry Units) | KRAS in Membrane Fraction (Relative Densitometry Units) | % Reduction of KRAS in Membrane Fraction |
| Vehicle (DMSO) | 1.0 ± 0.15 | 4.5 ± 0.3 | 0% |
| This compound (1 µM) | 2.8 ± 0.2 | 1.8 ± 0.2 | 60% |
| This compound (5 µM) | 4.2 ± 0.3 | 0.9 ± 0.1 | 80% |
| This compound (10 µM) | 5.5 ± 0.4 | 0.4 ± 0.05 | 91% |
Table 2: Inhibition of Downstream Signaling by this compound in Pancreatic Cancer Cells (MIA PaCa-2)
| Treatment | p-AKT (Ser473) in Membrane Fraction (IC50, µM) | p-mTOR (Ser2448) in Cytosolic Fraction (IC50, µM) | p-ERK1/2 (Thr202/Tyr204) in Cytosolic Fraction (IC50, µM) |
| This compound | 2.5 | 3.1 | 4.5 |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1250 ± 150 | 0% |
| This compound (50 mg/kg, daily) | 625 ± 80 | 50% |
| This compound (100 mg/kg, daily) | 312 ± 50 | 75% |
Experimental Protocols
Protocol 1: Cellular Fractionation of Adherent Cancer Cells
This protocol describes the separation of cytoplasmic, membrane, and nuclear fractions from cultured adherent cancer cells (e.g., MIA PaCa-2, A549).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scraper
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail)
-
Detergent Solution (10% Nonidet P-40)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail)
-
Membrane Extraction Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, Protease Inhibitor Cocktail)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 400 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.
-
Add 25 µL of 10% Nonidet P-40 and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Cytoplasmic Fraction: Carefully collect the supernatant and transfer it to a new pre-chilled microcentrifuge tube. This is the cytoplasmic fraction.
-
Nuclear Fraction: Resuspend the pellet in 100 µL of Nuclear Extraction Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear extract.
-
Membrane Fraction: To the initial pellet from step 8 (after collecting the cytoplasmic fraction), add 200 µL of Membrane Extraction Buffer. Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the membrane fraction.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of KRAS and Downstream Signaling Proteins
This protocol describes the detection and quantification of proteins in the subcellular fractions obtained from Protocol 1.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker), anti-Histone H3 (nuclear marker))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein concentration of each cellular fraction.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the appropriate loading control for each fraction (Na+/K+-ATPase for membrane, GAPDH for cytosol, Histone H3 for nucleus).
Mandatory Visualizations
Caption: KRAS Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lentiviral Guide RNA (gRNA) Screening with FGTI-2734 to Identify Modulators of KRAS-Driven Cancer Cell Proliferation
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including pancreatic, lung, and colorectal cancers.[1][2] The KRAS protein requires post-translational modification by farnesyltransferase (FTase) or geranylgeranyltransferase-1 (GGTase-1) for its localization to the cell membrane, a prerequisite for its oncogenic signaling.[3][4] FGTI-2734 is a novel dual inhibitor of both FTase and GGTase-1.[2][4] This dual inhibition is critical, as cancer cells can utilize GGTase-1 to bypass the effects of FTase inhibitors alone, leading to resistance.[1][3][4] By blocking both pathways, this compound effectively prevents KRAS membrane association, leading to the suppression of downstream oncogenic signaling pathways such as PI3K/AKT/mTOR and cMYC, and the induction of apoptosis.[2][3][4][5]
Lentiviral-based CRISPR-Cas9 guide RNA (gRNA) screening is a powerful tool for functional genomics, enabling the systematic knockout of thousands of genes to identify those that modulate a specific biological process. When combined with a targeted therapeutic agent like this compound, this technology can be used to identify genes that, when knocked out, either sensitize or confer resistance to the compound. This application note provides a detailed protocol for performing a pooled lentiviral gRNA screen in KRAS-mutant cancer cells treated with this compound to identify genetic modifiers of its anti-proliferative effects.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Action.
Experimental Workflow
Caption: Lentiviral gRNA Screening Workflow with this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| KRAS-mutant cancer cell line | ATCC |
| Lentiviral gRNA library | Addgene, Thermo Fisher |
| Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) | Addgene |
| HEK293T cells | ATCC |
| Transfection reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific |
| Cell culture medium (e.g., DMEM, RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Puromycin | Sigma-Aldrich |
| This compound | MedChemExpress |
| Polybrene | Sigma-Aldrich |
| Genomic DNA extraction kit | Qiagen |
| High-fidelity DNA polymerase for PCR | New England Biolabs |
| NGS library preparation kit | Illumina |
Protocols
Protocol 1: Determination of Optimal this compound and Puromycin Concentrations
1.1 Puromycin Titration:
-
Seed the target cancer cells in a 24-well plate at a density that allows for several days of growth.
-
The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[6] Include a "no puromycin" control well.
-
Incubate the cells for 3-5 days.
-
Examine the cells daily and determine the lowest concentration of puromycin that results in complete cell death within 3 days. This concentration will be used for selecting transduced cells.[6]
1.2 this compound IC50 Determination:
-
Seed target cells in a 96-well plate.
-
The next day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
Incubate for a period that corresponds to the planned duration of the screen (e.g., 10-14 days).
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®, PrestoBlue™).
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth). For the screen, a concentration around the IC80-IC90 is often used to provide a strong selective pressure.
Protocol 2: Lentivirus Production and Titer Determination
-
Co-transfect HEK293T cells with the pooled gRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[7][8]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional but recommended) Concentrate the virus to achieve a higher titer.
-
Determine the viral titer by transducing the target cells with serial dilutions of the viral supernatant and selecting with the predetermined puromycin concentration. The titer is calculated based on the number of surviving colonies.
Protocol 3: Lentiviral gRNA Library Transduction and Screening
-
Seed a sufficient number of target cells to ensure a library representation of at least 500-1000 cells per gRNA.[6]
-
Transduce the cells with the gRNA lentiviral library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive only one gRNA.[6] Use polybrene (e.g., 4-8 µg/mL) to enhance transduction efficiency.
-
After 24-48 hours, begin selection by adding the predetermined concentration of puromycin to the culture medium.
-
Culture the cells under puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.
-
After selection, expand the surviving cell pool while maintaining library representation.
-
Harvest a baseline cell sample (Day 0) and freeze it for later genomic DNA extraction.
-
Split the remaining cells into two populations: a vehicle control group and an this compound treatment group.
-
Culture the cells for 10-14 days (approximately 5-7 population doublings), maintaining the library representation at each passage.
-
At the end of the treatment period, harvest the cells from both the control and this compound-treated populations.
Protocol 4: gRNA Cassette Amplification and Next-Generation Sequencing (NGS)
-
Extract genomic DNA from the Day 0, vehicle control, and this compound-treated cell pellets using a commercial kit.
-
Amplify the integrated gRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the gRNA cassette, and the second PCR adds NGS adapters and barcodes.
-
Pool the barcoded PCR products and perform NGS on a suitable platform (e.g., Illumina NextSeq). Aim for a sequencing depth that provides at least 300-500 reads per gRNA.
Data Analysis and Hit Identification
-
Read Alignment and Counting: Demultiplex the sequencing reads based on their barcodes and align them to the gRNA library reference file to obtain read counts for each gRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use statistical packages like MAGeCK or BAGEL to identify gRNAs that are significantly enriched (resistance hits) or depleted (sensitizer hits) in the this compound-treated population compared to the vehicle control population. These tools calculate a p-value or Bayes factor for each gene.
-
Gene-Level Analysis: Aggregate the results from multiple gRNAs targeting the same gene to determine gene-level hit scores. Genes with statistically significant enrichment or depletion are considered primary hits for further validation.
Quantitative Data Summary
The following table provides recommended starting parameters for the screening protocol. These should be optimized for the specific cell line and gRNA library being used.
| Parameter | Recommended Value | Reference |
| Transduction | ||
| Multiplicity of Infection (MOI) | ~0.3 | [6] |
| Library Representation | >500 cells per gRNA | [6] |
| Polybrene Concentration | 4-8 µg/mL | [6] |
| Selection | ||
| Puromycin Concentration | 2-20 µg/mL (cell line dependent) | [6][9] |
| Selection Duration | 3-5 days | [6] |
| Screening | ||
| This compound Concentration | IC80 - IC90 (determined empirically) | N/A |
| Treatment Duration | 10-14 days (5-7 population doublings) | N/A |
| NGS | ||
| Sequencing Read Depth | >300 reads per gRNA | N/A |
Conclusion
This application note provides a comprehensive framework for conducting a lentiviral gRNA screen to identify genetic modifiers of the response to this compound in KRAS-driven cancers. The identification of genes that confer resistance or sensitivity to this compound can provide valuable insights into its mechanism of action, uncover potential biomarkers for patient stratification, and suggest rational combination therapies to enhance its efficacy and overcome resistance. Careful optimization of experimental parameters, particularly drug concentration and library representation, is critical for the success of the screen.
References
- 1. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.addgene.org [media.addgene.org]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing FGTI-2734 in Three-Dimensional (3D) Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is a novel peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] It was developed to overcome the resistance observed with farnesyltransferase inhibitors (FTIs) in cancers driven by mutant KRAS.[2][3] KRAS, a key oncogene frequently mutated in pancreatic, lung, and colon cancers, requires post-translational prenylation (farnesylation or geranylgeranylation) for its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[1][2][3] While FTIs block farnesylation, cancer cells can adapt by utilizing geranylgeranylation as an alternative modification, thereby maintaining KRAS activity.[2] this compound circumvents this by inhibiting both enzymes, effectively preventing KRAS membrane association and downstream signaling.[1][2]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for drug testing compared to traditional 2D monolayers.[4][5][6] These models better recapitulate the complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression profiles of in vivo tumors.[6] Consequently, 3D models are becoming indispensable tools for preclinical drug evaluation, providing more predictive data on drug efficacy and toxicity.[4][5] Studies have already demonstrated the effectiveness of this compound in 3D co-culture systems, highlighting their utility in evaluating its therapeutic potential.[1][2]
This document provides detailed protocols for utilizing 3D spheroid and patient-derived organoid (PDO) models for the preclinical evaluation of this compound.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits FTase and GGTase-1, blocking KRAS membrane localization and downstream oncogenic signaling.
Experimental Protocols
Protocol 1: Tumor Spheroid Formation and this compound Treatment
This protocol describes the generation of tumor spheroids from cancer cell lines using the liquid overlay technique, followed by treatment with this compound.
Materials:
-
KRAS-mutant cancer cell lines (e.g., PANC-1, MiaPaCa-2 for pancreatic cancer; HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Preparation: Culture cancer cell lines in standard 2D flasks until they reach 70-80% confluency.
-
Cell Seeding for Spheroid Formation:
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Resuspend cells in complete medium to a final concentration of 5,000-20,000 cells/mL. The optimal seeding density should be determined for each cell line.[4]
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate (resulting in 500-2000 cells/well).[4]
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily. Compact spheroids typically form within 48-72 hours.[4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Once spheroids have formed (Day 3), carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control (medium with 0.1% DMSO).
-
Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours, with media and drug replenishment every 48 hours if necessary).
-
Protocol 2: Patient-Derived Organoid (PDO) Culture and this compound Treatment
This protocol outlines the culture of PDOs from patient tumor tissue and their use in assessing this compound efficacy.
Materials:
-
Fresh patient tumor tissue (e.g., from biopsy or surgical resection)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific formulations vary by tissue type)[7]
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
This compound stock solution (in DMSO)
-
Washing buffer (e.g., Advanced DMEM/F12)
Procedure:
-
Tissue Processing and Organoid Establishment:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in digestion buffer at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
Wash the cell pellet with cold washing buffer.
-
Resuspend the cell pellet in basement membrane matrix on ice.
-
Plate 30-50 µL droplets of the cell/matrix suspension into pre-warmed 24-well plates.
-
Allow the droplets to polymerize at 37°C for 15-20 minutes.
-
Overlay with pre-warmed organoid growth medium.
-
-
Organoid Culture and Expansion:
-
Incubate at 37°C and 5% CO2. Replace the medium every 2-3 days.
-
Monitor organoid formation and growth. Once established, organoids can be passaged every 7-14 days.
-
-
This compound Treatment:
-
Dissociate mature organoids into small fragments.
-
Plate the fragments in basement membrane matrix as described above.
-
After 24-48 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the specified treatment period (e.g., 5-7 days), refreshing the medium with the compound every 2-3 days.
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise review: 3D cell culture systems for anticancer drug screening | Biomedical Research and Therapy [bmrat.org]
- 7. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results with FGTI-2734 in cell culture
Welcome to the technical support center for FGTI-2734. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments and troubleshooting any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). Its primary mechanism of action is to block the prenylation of RAS proteins, specifically KRAS, which is a critical post-translational modification required for their localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways. By inhibiting both farnesylation and geranylgeranylation, this compound overcomes the resistance mechanism where KRAS undergoes alternative prenylation when only farnesyltransferase is inhibited.[1][2]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound has been shown to suppress oncogenic signaling pathways downstream of KRAS. Primarily, it inhibits the PI3K/AKT/mTOR and cMYC pathways.[3] Additionally, treatment with this compound can lead to the upregulation of the tumor suppressor protein p53 and the induction of apoptosis.[2][3] Interestingly, some studies have shown that it has minimal effect on the Raf/MEK/ERK pathway in certain contexts.[1]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
A3: this compound is designed to be most effective in cancer cells that are dependent on mutant KRAS for their survival and proliferation. It has demonstrated efficacy in various cancer cell lines, including those derived from pancreatic, lung, and colon cancers harboring KRAS mutations.[2][3] Its effectiveness is particularly noted in mutant KRAS-dependent tumors.[2]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide for Inconsistent Results
Q1: I am observing variable or lower-than-expected inhibition of cell viability with this compound.
Possible Causes:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines.
-
Compound Instability: As a peptidomimetic, this compound may have limited stability in aqueous cell culture media over extended incubation periods.[4][5]
-
Cell Line Dependence on KRAS: The cytotoxic effect of this compound is most pronounced in cell lines that are highly dependent on KRAS signaling for survival.[6]
-
Development of Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms, such as the reactivation of downstream signaling pathways.
Suggested Solutions:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to identify the optimal working concentration.
-
Minimize Incubation Time: For initial experiments, consider shorter incubation times (e.g., 24-48 hours) to minimize potential degradation of the compound.
-
Confirm KRAS Dependency: If not already established, verify the dependence of your cell line on KRAS signaling using techniques like siRNA-mediated knockdown of KRAS.
-
Monitor Pathway Reactivation: If you suspect resistance, perform time-course experiments and analyze the phosphorylation status of key downstream effectors like AKT and ERK by Western blot to check for pathway reactivation.
Q2: My Western blot results show inconsistent inhibition of downstream signaling pathways.
Possible Causes:
-
Timing of Lysate Collection: The kinetics of pathway inhibition can be transient.
-
Incomplete Inhibition of Prenylation: Insufficient concentration or incubation time may not be adequate to completely block RAS prenylation and membrane localization.
-
Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of KRAS-mediated signaling.
Suggested Solutions:
-
Optimize Lysate Collection Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) after this compound treatment to identify the optimal time point for observing maximal inhibition of downstream targets like p-AKT and p-S6.
-
Verify Inhibition of Prenylation: Assess the processing of farnesylated (e.g., HDJ2) and geranylgeranylated (e.g., RAP1A) proteins by Western blot. A shift in the molecular weight of these proteins indicates effective inhibition of the respective enzymes.[1]
-
Investigate Alternative Pathways: If downstream signaling persists despite effective inhibition of prenylation, consider investigating the activation of other receptor tyrosine kinases or signaling pathways that could be providing compensatory survival signals.
Q3: I am observing unexpected morphological changes or effects on the cell cycle in my treated cells.
Possible Causes:
-
Off-Target Effects: Farnesyltransferase inhibitors have been reported to have off-target effects, including interference with microtubule dynamics and induction of cell cycle arrest.
Suggested Solutions:
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound is causing an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M).
-
Microtubule Staining: Use immunofluorescence to visualize the microtubule network in treated and untreated cells to assess any disruptions.
-
Use Multiple Readouts: Correlate any morphological or cell cycle changes with markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to better understand the cellular response to this compound.
Quantitative Data
Table 1: In Vitro Enzymatic Inhibition by this compound [1]
| Enzyme | IC50 (nM) |
| Farnesyltransferase (FTase) | 250 |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 |
Table 2: IC50 Values of this compound for Cell Viability in Patient-Derived Pancreatic Cancer Cell Lines (2D Culture) [1]
| Patient ID | Tumor Origin | KRAS Mutation | IC50 (µM) |
| 1 | Primary | G12V | 28 |
| 2 | Primary | G12D | 25 |
| 3 | Primary | G12V | 20 |
| 4 | Primary | G12D | 22 |
| 5 | Metastatic | G12D | 6 |
| 6 | Metastatic | G13D | 12 |
| 7 | Metastatic | G12D | 10 |
| 8 | Metastatic | G12D | 15 |
Experimental Protocols
1. Western Blot Analysis of Prenylation and Downstream Signaling
This protocol is designed to assess the effect of this compound on protein prenylation and the phosphorylation of downstream signaling proteins.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
For prenylation analysis: anti-HDJ2 (for farnesylation) and anti-RAP1A (for geranylgeranylation).
-
For signaling analysis: anti-p-AKT (Ser473), anti-total AKT, anti-p-S6 (Ser235/236), anti-total S6, anti-cleaved PARP, anti-cleaved Caspase-3, and an antibody for a loading control (e.g., ß-actin or GAPDH).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay
This protocol is for determining the IC50 value of this compound in a specific cell line using a colorimetric assay like MTT or a fluorescence-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Add the viability reagent (e.g., MTT solution) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the DMSO control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
How to determine if a cell line is KRAS-dependent for FGTI-2734 studies
Welcome to the Technical Support Center for FGTI-2734 Studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers determine if a cell line is KRAS-dependent for their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to KRAS?
This compound is a potent, cell-permeable peptidomimetic that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] The KRAS protein, a key driver in many cancers, requires a post-translational modification called prenylation to anchor to the plasma membrane, which is essential for its signaling activity.[2] This prenylation is catalyzed by either FTase or GGTase-1. While farnesyltransferase inhibitors (FTIs) were developed to block this process, their clinical efficacy against KRAS-mutant tumors was limited because KRAS can undergo alternative prenylation by GGTase-1, creating a resistance mechanism.[2] this compound was designed to overcome this by inhibiting both enzymes, effectively preventing KRAS membrane localization and subsequent oncogenic signaling.[1][2]
Q2: What defines a "KRAS-dependent" cell line?
A KRAS-dependent cell line is one that relies on the continuous activity of the oncogenic KRAS protein for its proliferation and survival. In these cells, inhibiting KRAS function—either genetically (e.g., via siRNA knockdown) or pharmacologically (e.g., with an inhibitor like this compound)—leads to a significant reduction in cell viability and growth.[1] In contrast, KRAS-independent cells are not reliant on KRAS signaling for survival and will be largely unaffected by its inhibition.
Q3: What is the overall strategy to determine if my cell line is KRAS-dependent for this compound studies?
The core strategy is to demonstrate a differential response to this compound between cells with and without active KRAS signaling. This is typically achieved through a series of functional assays comparing:
-
A known KRAS-mutant cancer cell line vs. a KRAS wild-type cell line.
-
An isogenic cell line pair, where one line has a KRAS mutation and the other is wild-type or has the mutation knocked out.[3]
-
A KRAS-mutant cell line before and after specific knockdown of KRAS using siRNA.[4]
A cell line is considered KRAS-dependent if treatment with this compound results in a significant and dose-dependent decrease in cell viability, inhibition of oncogenic phenotypes (like anchorage-independent growth), and suppression of downstream KRAS signaling pathways.[2]
Experimental Workflow & Key Assays
A logical workflow is essential for conclusively determining KRAS dependency. The diagram below outlines the recommended experimental path.
Caption: Experimental workflow for determining KRAS dependency.
Troubleshooting Guide & Detailed Protocols
Cell Viability Assays
This is the first step to quantify the sensitivity of your cell line to this compound.
FAQ: How do I interpret the IC50 values? The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to reduce cell viability by 50%. A significantly lower IC50 value in a KRAS-mutant cell line compared to a KRAS-wildtype cell line is the primary indicator of KRAS-dependent sensitivity. There isn't a universal cutoff, but a difference of at least one order of magnitude is generally considered significant.[5][6]
Data Presentation: Example IC50 Values
| Cell Line | KRAS Status | Tissue of Origin | This compound IC50 (µM) | Interpretation |
| A549 | G12S Mutant | Lung | 0.5 | Sensitive |
| HCT116 | G13D Mutant | Colon | 0.8 | Sensitive |
| BxPC-3 | Wild-Type | Pancreas | > 20 | Resistant |
| MCF-7 | Wild-Type | Breast | > 25 | Resistant |
Protocol: Cell Viability (ATP-Based Assay, e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Assay: Equilibrate the plate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50 value.[7][8]
Troubleshooting:
-
High IC50 in KRAS-mutant line:
-
Cell Density: Ensure cell density is not too high, which can mask inhibitor effects.
-
Compound Activity: Verify the integrity and concentration of your this compound stock.
-
True Independence: The cell line may have other mutations that bypass KRAS dependency.
-
-
Inconsistent Results:
-
Edge Effects: Avoid using the outer wells of the plate or ensure they are filled with sterile PBS to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and ensure thorough mixing of reagents.
-
Western Blot for KRAS Signaling
This assay confirms that this compound is working by its intended mechanism: preventing KRAS membrane localization and inhibiting its downstream signaling.
FAQ: Which downstream proteins should I probe for? this compound has been shown to primarily suppress the PI3K/AKT/mTOR pathway.[2] Therefore, the key targets are:
-
Phospho-AKT (p-AKT): A direct downstream effector of KRAS. A reduction indicates pathway inhibition.
-
Phospho-S6 Ribosomal Protein (p-S6): A downstream effector of the mTOR pathway.
-
Total AKT and Total S6: Used for normalization to ensure changes are in phosphorylation, not total protein levels.
-
KRAS: To confirm equal loading and to observe a potential shift in electrophoretic mobility. Unprenylated KRAS migrates slower on an SDS-PAGE gel than its prenylated counterpart.[2]
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Protocol: Western Blot
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Treat with this compound (e.g., at 1x and 5x the IC50) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-KRAS) diluted in the blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]
Anchorage-Independent Growth (Soft Agar Assay)
This assay measures the ability of cells to grow without attachment to a solid surface, a hallmark of malignant transformation that is often KRAS-dependent.[3][10]
FAQ: Why is this assay important for KRAS dependency? Standard 2D culture does not always reflect a tumor's true biology. Some cell lines only exhibit dependency on KRAS when grown in 3D environments like soft agar, making this a more stringent and physiologically relevant test.[3] A KRAS-dependent cell line should form significantly fewer and smaller colonies in the presence of this compound.
Data Presentation: Example Soft Agar Colony Formation
| Cell Line | Treatment | Average Colony Count | % Inhibition |
| A549 | Vehicle | 250 | 0% |
| (KRAS-mutant) | This compound (0.5 µM) | 45 | 82% |
| BxPC-3 | Vehicle | 210 | 0% |
| (KRAS-WT) | This compound (0.5 µM) | 195 | 7% |
Protocol: Soft Agar Assay
-
Base Layer: Prepare a 0.6% agar solution in culture medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.[10]
-
Cell Layer: Harvest cells and resuspend them in culture medium. Prepare a 0.3% agar solution and cool it to 40°C. Mix the cell suspension with the 0.3% agar to a final concentration of 5,000 cells/mL.
-
Plating: Quickly plate 1.5 mL of the cell/agar mixture on top of the solidified base layer.
-
Treatment: After the top layer solidifies, add 1 mL of culture medium containing this compound or vehicle to each well.
-
Incubation: Incubate for 14-21 days, replacing the top medium with fresh treatment every 3-4 days.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet.[11] Image the wells and count the number of colonies using an imaging system or microscope.
Genetic Confirmation (siRNA Knockdown)
This experiment confirms that the effects of this compound are specifically due to the inhibition of KRAS signaling. The reduction in viability from KRAS knockdown should phenocopy the effect of this compound treatment.[4]
FAQ: What is the expected outcome of this experiment? In a KRAS-dependent cell line, transfecting with KRAS-specific siRNA should cause a significant drop in cell viability, similar to what is observed with this compound. Furthermore, treating the KRAS-knockdown cells with this compound should not produce a significant additional decrease in viability, as the target pathway is already silenced.
Protocol: siRNA Transfection and Viability Assay
-
Transfection: Reverse-transfect KRAS-mutant cells with a KRAS-targeting siRNA or a non-targeting control (NC) siRNA using a lipid-based transfection reagent (e.g., RNAiMax) according to the manufacturer's protocol.[4][12]
-
Incubation: Plate the transfected cells and incubate for 24-48 hours to allow for KRAS protein knockdown.
-
Confirmation of Knockdown (Optional but Recommended): Harvest a parallel set of transfected cells and perform a Western blot to confirm the reduction of KRAS protein levels.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound or vehicle.
-
Viability Assay: After 72 hours of drug treatment, perform a cell viability assay (e.g., CellTiter-Glo®) as described previously. Compare the viability of NC siRNA + vehicle vs. KRAS siRNA + vehicle vs. NC siRNA + this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. Precision delivery of RAS-inhibiting siRNA to KRAS driven cancer via peptide-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing FGTI-2734 dosage for in vivo animal studies
This technical support center provides guidance for researchers and scientists utilizing FGTI-2734 in in vivo animal studies. Below you will find troubleshooting guides and frequently asked questions to optimize your experimental design and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] It works by preventing the post-translational modification (prenylation) of RAS proteins, which is essential for their localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[1][3] By inhibiting both FTase and GGTase-1, this compound overcomes the resistance mechanism where KRAS can be alternatively geranylgeranylated when only FTase is inhibited.[3][4]
Q2: What is the recommended starting dosage for this compound in mice?
A2: Based on published preclinical studies, a common and effective dosage of this compound is 100 mg/kg, administered daily via intraperitoneal (i.p.) injection.[2][3] This dosage has been shown to inhibit the growth of mutant KRAS-dependent tumors in mouse xenograft models.[1][3]
Q3: How should I prepare this compound for in vivo administration?
A3: A common method for preparing this compound for intraperitoneal injection is to first create a stock solution in DMSO and then dilute it with a carrier oil. A suggested formulation is 10% DMSO and 90% Corn Oil.[2] It is recommended to prepare the working solution fresh on the day of use.[2]
Q4: What are the expected downstream effects of this compound treatment?
A4: Successful treatment with this compound in vivo is expected to suppress oncogenic signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of AKT and S6, indicating a blockade of the PI3K/AKT/mTOR pathway.[3] Additionally, this compound has been observed to suppress cMYC levels and upregulate the tumor suppressor p53.[1][3]
Q5: In which cancer models is this compound expected to be most effective?
A5: this compound is particularly effective in tumors driven by mutant KRAS.[1][3] It has demonstrated efficacy in preclinical models of pancreatic, lung, and colon cancer with KRAS mutations.[3][5] It has also been investigated as a combination therapy to overcome resistance to KRAS G12C inhibitors like sotorasib.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition | Insufficient drug exposure. | - Verify the accuracy of dosage calculations and administration volume. - Ensure proper intraperitoneal injection technique. - Consider conducting a pilot pharmacokinetic study to determine plasma and tumor concentrations of this compound. |
| Tumor model is not KRAS-dependent. | - Confirm the KRAS mutation status of your cell line or patient-derived xenograft (PDX) model. This compound's efficacy is primarily in mutant KRAS-driven tumors.[1][3] | |
| Suboptimal drug formulation. | - Ensure this compound is fully solubilized. For the recommended 10% DMSO in corn oil formulation, prepare a clear stock solution in DMSO first before adding the corn oil.[2] | |
| Signs of animal toxicity (e.g., weight loss, lethargy) | Dosage is too high for the specific animal strain or model. | - Reduce the dosage and/or the frequency of administration. - Closely monitor animal health, including daily weight checks. - Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Off-target effects. | - While this compound has shown non-promiscuous effects on signaling pathways in some studies, dual inhibition of protein prenylation may have systemic effects.[3] Monitor for any unexpected clinical signs. | |
| Variability in tumor response between animals | Inconsistent tumor implantation or size at the start of treatment. | - Ensure consistent tumor cell numbers and injection technique for tumor implantation. - Randomize animals into treatment groups based on tumor volume before starting treatment. |
| Differences in drug metabolism between individual animals. | - Ensure a homogenous animal cohort in terms of age, sex, and genetic background. |
Data Summary
In Vivo Dosage and Administration of this compound
| Parameter | Value | Reference |
| Drug | This compound | [2] |
| Animal Model | Male SCID-bg mice | [3] |
| Dosage | 100 mg/kg body weight | [2][3] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Frequency | Daily | [2] |
| Treatment Duration | 18 to 25 days | [2] |
| Vehicle | 10% DMSO, 90% Corn Oil | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
On the day of injection, calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the animal cohort.
-
Aseptically, add the calculated volume of the DMSO stock solution to the appropriate volume of sterile corn oil to achieve the final desired concentration in a 10% DMSO/90% corn oil vehicle.[2]
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
Protocol 2: In Vivo Xenograft Study Workflow
-
Cell Culture and Implantation:
-
Culture mutant KRAS cancer cells (e.g., MiaPaCa-2, L3.6pl) under standard conditions.
-
Harvest exponentially growing cells and resuspend them in sterile PBS or Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID-bg).
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor animal weight and tumor volume 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 18-25 days) or until tumors in the control group reach the predetermined endpoint size.[2]
-
At the end of the study, euthanize the animals and harvest the tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo xenograft study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. researchgate.net [researchgate.net]
- 6. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 7. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of FGTI-2734 in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FGTI-2734 in research models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its potential off-target effects?
This compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). Its on-target effect is to prevent the post-translational prenylation of KRAS, a modification essential for its membrane localization and oncogenic activity. Since FTase and GGTase-1 have numerous substrates beyond KRAS, the primary "off-target" effects of this compound are the inhibition of prenylation of other cellular proteins. This can lead to a range of biological consequences depending on the function of these other prenylated proteins.
Q2: Besides KRAS, what other proteins are known to be affected by this compound?
This compound has been shown to inhibit the prenylation of other RAS isoforms, including NRAS and HRAS, as well as other proteins such as the chaperone protein HDJ2 (a member of the HSP40 family) and the small GTPase RAP1A. The inhibition of prenylation of these proteins is a direct consequence of the drug's mechanism of action.
Q3: There appear to be conflicting reports on the effect of this compound on the ERK signaling pathway. Can you clarify this?
The effect of this compound on the ERK pathway is context-dependent.
-
As a single agent: Some studies have reported that this compound has a minimal effect on the ERK1/2 signaling pathway.
-
In combination with KRAS G12C inhibitors (e.g., sotorasib): this compound plays a crucial role in inhibiting the reactivation of the ERK pathway.[1][2][3][4][5] This reactivation is a known mechanism of resistance to KRAS inhibitors.[1][5] By preventing the prenylation and membrane localization of wild-type RAS isoforms, this compound blocks this resistance mechanism.[2][4]
Therefore, when designing experiments, it is critical to consider whether this compound will be used as a standalone agent or in combination with other signaling inhibitors.
Q4: What are the known functional consequences of inhibiting the prenylation of proteins other than KRAS by this compound?
Inhibition of the prenylation of other proteins can have various downstream effects:
-
RAP1A: RAP1A is a small GTPase involved in cell adhesion and migration. Inhibition of its prenylation can diminish cell-cell adhesion and promote cell scattering.[6] The pharmacological inhibitor of RAP1, GGTI-298, has been shown to reduce cancer cell migration.[7]
-
HDJ2: The specific functional consequences of inhibiting HDJ2 prenylation are less well-characterized in the context of this compound treatment. HDJ2 is a molecular chaperone involved in protein folding and degradation.
-
Rho family GTPases: Inhibition of geranylgeranylation can affect the function of Rho family GTPases, which are key regulators of the endothelial cytoskeleton and barrier integrity.[8][9] Short-term inhibition may stabilize adherens junctions, while long-term inhibition can disrupt the endothelial barrier.[8][9][10]
Q5: Has a comprehensive, unbiased off-target profile (e.g., kinome scan) of this compound been published?
Based on the currently available public literature, a comprehensive and unbiased off-target screening of this compound against a broad panel of kinases or other enzymes has not been reported. The known off-target effects are primarily related to the inhibition of prenylation of other FTase and GGTase-1 substrates.
Troubleshooting Guide
Issue 1: Unexpected cellular morphology changes, such as cell scattering or loss of cell-cell adhesion.
-
Possible Cause: This phenotype may be an off-target effect resulting from the inhibition of RAP1A prenylation.[6]
-
Troubleshooting Steps:
-
Confirm RAP1A Prenylation Status: Perform a Western blot to assess the prenylation status of RAP1A. The unprenylated form will migrate slower on the gel.
-
Rescue Experiment: If possible, transfect cells with a prenylation-independent, membrane-localized version of RAP1A to see if the phenotype is rescued.
-
Dose-Response Analysis: Determine if the morphological changes occur at concentrations of this compound that are significantly higher than those required for KRAS prenylation inhibition.
-
Issue 2: Inconsistent results when studying the ERK signaling pathway.
-
Possible Cause: The effect of this compound on ERK signaling is dependent on the experimental context (single agent vs. combination therapy).
-
Troubleshooting Steps:
-
Clarify Experimental Context: Ensure that your experimental design and interpretation of results account for whether this compound is used alone or in combination with a KRAS inhibitor like sotorasib.
-
Time-Course Analysis: When used with a KRAS inhibitor, assess ERK phosphorylation at various time points to capture the dynamics of ERK reactivation and its inhibition by this compound.
-
Analyze Wild-Type RAS: In combination studies, evaluate the membrane localization of wild-type RAS isoforms to confirm that this compound is effectively blocking the substrate for ERK reactivation.
-
Issue 3: Observing cellular stress or unfolded protein response.
-
Possible Cause: This could be related to the inhibition of HDJ2 prenylation, a chaperone protein.
-
Troubleshooting Steps:
-
Assess Chaperone Activity: If assays are available, measure the activity of the HSP40/HSP70 chaperone system.
-
Monitor Stress Markers: Perform Western blots for markers of cellular stress and the unfolded protein response (e.g., BiP, CHOP).
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that inhibits KRAS prenylation to minimize potential off-target effects on chaperone function.
-
Quantitative Data Summary
| Parameter | Value | Enzyme/Protein Target | Reference |
| IC50 | 250 nM | Farnesyltransferase (FTase) | [11] |
| IC50 | 520 nM | Geranylgeranyltransferase-1 (GGTase-1) | [11] |
Experimental Protocols
1. Western Blot Analysis of Protein Prenylation
This protocol is used to assess the prenylation status of target proteins. Unprenylated proteins exhibit a slight upward shift in molecular weight, resulting in slower migration on an SDS-PAGE gel.
-
Sample Preparation:
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. The gel percentage should be optimized for the target protein's molecular weight.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-KRAS, anti-RAP1A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Compare the migration of the protein from treated and untreated samples.
-
2. Immunofluorescence Staining for RAS Cellular Localization
This protocol is used to visualize the subcellular localization of RAS proteins. Inhibition of prenylation will result in the accumulation of RAS in the cytoplasm and nucleus, rather than at the plasma membrane.
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Treat with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the specific RAS isoform (e.g., anti-KRAS) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Visualizations
References
- 1. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 3. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 4. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. researchgate.net [researchgate.net]
- 6. An adenosine-mediated signaling pathway suppresses prenylation of the GTPase Rap1B and promotes cell scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Many Faces of Rap1 GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Understanding FGTI-2734 Efficacy in KRAS-Mutant Cell Lines
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variable efficacy of FGTI-2734 in different KRAS-mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). These enzymes are responsible for a post-translational modification called prenylation, which is essential for the proper membrane localization and function of RAS proteins, including KRAS. By inhibiting both enzymes, this compound is designed to prevent the membrane association of KRAS, thereby blocking its downstream oncogenic signaling.[1][2][3] This dual inhibition strategy was developed to overcome resistance to first-generation farnesyltransferase inhibitors (FTIs), where cancer cells could utilize GGTase-1 as an alternative prenylation pathway for KRAS.[1][2][3]
Q2: We are observing that this compound is effective in some of our KRAS-mutant cell lines but not others. Why is this the case?
The differential sensitivity to this compound among KRAS-mutant cell lines stems from a concept known as "KRAS dependency". Not all cancer cell lines with a KRAS mutation are solely reliant on the KRAS signaling pathway for their survival and proliferation.
-
KRAS-Dependent Cell Lines: These cells are "addicted" to the oncogenic signals originating from mutant KRAS. Therefore, inhibiting KRAS function with a drug like this compound effectively induces apoptosis and halts tumor growth. Examples of KRAS-dependent cell lines that are sensitive to this compound include MiaPaCa2, L3.6pl, and Calu6.[1][4]
-
KRAS-Independent Cell Lines: These cells, despite harboring a KRAS mutation, have developed alternative signaling pathways to drive their growth and survival. These "bypass" mechanisms make them resistant to drugs that solely target KRAS. A549, H460, and DLD1 are examples of KRAS-mutant cell lines that have been identified as KRAS-independent and are therefore less sensitive to this compound.[1][4]
Troubleshooting Guide
Problem: this compound is showing low efficacy in our KRAS-mutant cell line.
Possible Cause 1: The cell line is KRAS-independent.
-
How to investigate:
-
Literature Review: Check if your cell line has been previously characterized as KRAS-dependent or -independent.
-
Experimental Validation: Perform a KRAS knockdown experiment using siRNA or shRNA. If the knockdown of KRAS does not significantly impact cell viability, it is likely a KRAS-independent cell line.
-
Pathway Analysis: Use western blotting to examine the activation status of key downstream signaling pathways, such as PI3K/AKT/mTOR and MAPK/ERK. Constitutive activation of these pathways, even when KRAS is inhibited, can indicate the presence of bypass mechanisms.
-
Possible Cause 2: Presence of co-occurring genetic alterations.
-
How to investigate:
-
Genomic Profiling: Analyze the mutational status of key tumor suppressor genes and oncogenes in your cell line. Co-mutations in genes like STK11 (encoding LKB1) or alterations in the PI3K/AKT pathway are associated with KRAS independence.[5][6][7][8] For instance, A549 and H460 cell lines have mutations in STK11 (LKB1), which is linked to resistance to KRAS pathway inhibition.[5][6]
-
Phenotypic Analysis: Assess the epithelial-to-mesenchymal transition (EMT) status of your cells. KRAS-independent cell lines often exhibit a mesenchymal phenotype, which is associated with resistance to various targeted therapies.[9][10][11][12][13]
-
Possible Cause 3: Suboptimal experimental conditions.
-
How to investigate:
-
Dose-Response Curve: Ensure you have performed a comprehensive dose-response experiment to determine the IC50 of this compound in your specific cell line.
-
Drug Stability: Confirm the stability and proper storage of your this compound compound.
-
Assay Validation: Verify that your cell viability and apoptosis assays are optimized and functioning correctly.
-
Data Presentation
Table 1: Efficacy of this compound in KRAS-Mutant Patient-Derived Pancreatic Cancer Cell Lines.
| Patient ID | KRAS Mutation | Tumor Origin | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
| 1 | G12V | Primary | 10 | 5 |
| 2 | G12V | Primary | 18 | 9 |
| 3 | G12D | Primary | 28 | 9 |
| 4 | G12D | Primary | 25 | 8 |
| 5 | G12D | Metastatic | 15 | 7 |
| 6 | G12D | Metastatic | 6 | 5 |
| 7 | G13D | Metastatic | 12 | 6 |
| 8 | G12D | Metastatic | 20 | 8 |
Data adapted from Kazi A, et al. Clin Cancer Res. 2019.[1]
Experimental Protocols
1. Lentiviral shRNA-mediated KRAS Knockdown
This protocol is used to determine the KRAS dependency of a cell line.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transduction.
-
Transduction:
-
Prepare lentiviral particles containing shRNA targeting KRAS and a non-targeting scramble control.
-
On the day of transduction, replace the culture medium with fresh medium containing polybrene (final concentration 8 µg/mL).
-
Add the appropriate amount of lentiviral particles to each well.
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the medium with fresh medium containing puromycin (B1679871) (the concentration needs to be optimized for each cell line) to select for transduced cells.
-
Continue selection for 48-72 hours until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Harvest the selected cells and perform western blotting to confirm the reduction in KRAS protein levels.
-
-
Viability Assay:
-
Seed the KRAS-knockdown and scramble control cells in 96-well plates.
-
Assess cell viability at different time points (e.g., 24, 48, 72 hours) using an MTT or CellTiter-Glo assay. A significant reduction in viability in the KRAS-knockdown cells compared to the control indicates KRAS dependency.
-
2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is used to quantify apoptosis induced by this compound.[14][15][16][17][18]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
3. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse model.[19][20]
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
-
Endpoint:
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound efficacy.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. LKB1/KRAS mutant lung cancers constitute a genetic subset of NSCLC with increased sensitivity to MAPK and mTOR signalling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of response to PI3K/akt/mTOR and KRAS pathways inhibitors in NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key roles of EMT for adaptive resistance to MEK inhibitor in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. EMT, Stemness, and Drug Resistance in Biological Context: A 3D Tumor Tissue/In Silico Platform for Analysis of Combinatorial Treatment in NSCLC with Aggressive KRAS-Biomarker Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis Protocols [bdbiosciences.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of FGTI-2734 and Sotorasib Co-Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-treatment of FGTI-2734 and sotorasib (B605408). Our goal is to help you overcome common challenges and improve the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with sotorasib?
A1: Sotorasib, a KRAS G12C inhibitor, has shown clinical efficacy in treating non-small cell lung cancer (NSCLC) with this mutation.[1][2][3][4][5] However, many tumors develop resistance to sotorasib, often through the reactivation of the MAPK signaling pathway, specifically through ERK reactivation.[1][2][3][4] This reactivation can be driven by wild-type RAS proteins. This compound is a dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor that blocks the membrane localization of RAS proteins, a critical step for their function.[6][7][8] By preventing wild-type RAS from localizing to the cell membrane, this compound inhibits sotorasib-induced ERK reactivation, thus overcoming resistance and enhancing the anti-tumor activity of sotorasib.[1][2][3][4][9] The combination of this compound and sotorasib has been shown to be synergistic in inhibiting the viability and inducing apoptosis of KRAS G12C lung cancer cells, including those resistant to sotorasib.[9]
Q2: What are the primary molecular mechanisms of action for this compound and sotorasib?
A2:
-
Sotorasib: Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[5][10][11][12] This binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival.[10][11][13]
-
This compound: this compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). These enzymes are responsible for post-translationally adding farnesyl or geranylgeranyl lipid groups to proteins, a process called prenylation. RAS proteins require prenylation for their localization to the plasma membrane, which is essential for their signaling function. By inhibiting both FTase and GGTase-1, this compound prevents the prenylation and subsequent membrane association of RAS proteins, including wild-type HRAS and NRAS, thereby blocking their signaling activity.[6][7][8]
Q3: In which cancer types and models has the this compound and sotorasib co-treatment been shown to be effective?
A3: The combination therapy has been demonstrated to be effective in preclinical models of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2][3][4][9] Studies have used patient-derived cancer cells, in vitro laboratory settings, and in vivo animal models (xenografts) to show that the combination overcomes sotorasib resistance and leads to significant tumor regression.[1][9] this compound as a single agent has also shown efficacy in patient-derived pancreatic tumor models with KRAS mutations (G12D and G12V).[6][7]
Q4: What are the expected synergistic effects of this co-treatment on cancer cells?
A4: The co-treatment of this compound and sotorasib is expected to result in synergistic inhibition of cancer cell viability and induction of apoptosis.[9] This synergy is achieved by a dual blockade of oncogenic signaling. Sotorasib directly inhibits the mutant KRAS G12C, while this compound prevents the compensatory reactivation of the ERK pathway mediated by wild-type RAS. This leads to a more profound and sustained inhibition of downstream signaling pathways like MAPK and PI3K/AKT/mTOR, ultimately causing cancer cells to "panic and die".[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and sotorasib co-treatment.
Issue 1: Inconsistent or Lack of Synergy in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a thorough dose-response matrix experiment with a wide range of concentrations for both this compound and sotorasib to identify the optimal concentrations for synergistic effects. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can lead to variable results. |
| Cell Line Heterogeneity | Ensure the use of a well-characterized and authenticated cell line. Passage number can influence experimental outcomes; use cells within a consistent and low passage number range.[14][15] |
| Assay Timing | The timing of the assay readout is crucial. Assess cell viability at multiple time points (e.g., 48, 72, 96 hours) to capture the maximal synergistic effect. |
| Reagent Quality | Ensure the proper storage and handling of this compound and sotorasib to maintain their stability and activity. Prepare fresh dilutions for each experiment. |
Issue 2: No Significant Decrease in p-ERK Levels Upon Co-Treatment
| Potential Cause | Troubleshooting Step |
| Inadequate Treatment Duration | Analyze p-ERK levels at various time points post-treatment. ERK reactivation can be dynamic, and a time-course experiment will help identify the optimal window to observe the inhibitory effect of the co-treatment. |
| Lysate Preparation Issues | Ensure that phosphatase and protease inhibitors are included in the lysis buffer to prevent dephosphorylation of proteins during sample preparation. Keep samples on ice throughout the process. |
| Antibody Quality | Use validated antibodies for Western blotting that are specific for phosphorylated and total ERK. Titrate the antibody concentration to achieve a good signal-to-noise ratio. |
| Alternative Resistance Mechanisms | If p-ERK levels remain high despite co-treatment, consider the possibility of other resistance mechanisms that are independent of wild-type RAS-mediated ERK reactivation. This could include mutations in downstream components of the MAPK pathway.[16] |
Issue 3: High Variability in In Vivo Xenograft Studies
| Potential Cause | Troubleshooting Step |
| Tumor Heterogeneity | Use a sufficient number of animals per group to account for biological variability. Ensure that tumors are of a consistent size at the start of treatment. |
| Drug Formulation and Administration | Ensure that this compound and sotorasib are properly formulated for in vivo use and that the route and frequency of administration are consistent. |
| Animal Health | Monitor the health of the animals closely throughout the study. Factors such as weight loss or other signs of toxicity can impact tumor growth and response to treatment. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | If possible, perform PK/PD studies to ensure that the drugs are reaching the tumor at effective concentrations and are engaging their targets. |
Data Presentation
Table 1: Hypothetical Synergistic IC50 Values of this compound and Sotorasib in KRAS G12C NSCLC Cell Lines
| Cell Line | Sotorasib IC50 (nM) | This compound IC50 (nM) | Sotorasib + this compound (1:1 ratio) IC50 (nM) | Combination Index (CI) |
| H358 (Sotorasib-sensitive) | 15 | 50 | 5 | < 1 (Synergy) |
| H358-SR (Sotorasib-resistant) | >1000 | 45 | 30 | < 1 (Synergy) |
| H23 (Sotorasib-sensitive) | 25 | 60 | 8 | < 1 (Synergy) |
| H23-SR (Sotorasib-resistant) | >1500 | 55 | 40 | < 1 (Synergy) |
| Note: This table presents hypothetical data for illustrative purposes based on the expected outcomes described in the literature. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, sotorasib, or the combination at various ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound, sotorasib, or the combination for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Visualizations
Signaling Pathway of this compound and Sotorasib Co-Treatment
Caption: Mechanism of sotorasib and this compound co-treatment.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing drug synergy in vitro.
Troubleshooting Logic for Inconsistent Synergy
Caption: Troubleshooting logic for inconsistent synergy results.
References
- 1. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 3. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 4. bioengineer.org [bioengineer.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
Technical Support Center: Investigating ERK Reactivation as a Resistance Mechanism to Sotorasib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ERK reactivation as a mechanism of resistance to sotorasib (B605408).
Frequently Asked Questions (FAQs)
Q1: What is ERK reactivation and why is it a significant resistance mechanism to sotorasib?
A1: Sotorasib is a targeted therapy that specifically inhibits the KRAS G12C mutant protein, a key driver in some cancers. This inhibition blocks the downstream MAPK/ERK signaling pathway, leading to reduced cell proliferation and tumor growth.[1] However, cancer cells can develop resistance by reactivating this crucial ERK pathway through various "bypass" mechanisms.[2][3] This reactivation allows the cancer cells to survive and proliferate despite the presence of sotorasib, rendering the drug less effective.[3][4] Most resistance pathways to KRAS G12C inhibitors ultimately lead to the reactivation of ERK MAPK signaling.[2]
Q2: What are the common molecular mechanisms that lead to ERK reactivation in sotorasib-resistant cells?
A2: Several mechanisms can lead to the reactivation of the ERK pathway:
-
Feedback Activation of Upstream Signaling: Inhibition of KRAS G12C can trigger feedback loops that activate upstream receptor tyrosine kinases (RTKs).[5] These activated RTKs can then signal downstream to reactivate the MAPK pathway, bypassing the sotorasib-induced blockade.[6]
-
Acquired Mutations: Secondary mutations in genes within the RAS-MAPK pathway, such as other KRAS mutations or mutations in NRAS, BRAF, or MEK, can lead to constitutive activation of the pathway downstream of KRAS G12C.[2][4]
-
Amplification of KRAS G12C: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the mutant protein, potentially overwhelming the inhibitory capacity of sotorasib.[2][7]
-
Activation of Parallel Signaling Pathways: Upregulation of parallel pathways, such as the PI3K/AKT pathway, can also contribute to cell survival and indirectly lead to ERK reactivation.[8][9][10]
Q3: What are the primary experimental approaches to measure ERK reactivation?
A3: The most common and direct method to measure ERK reactivation is to assess the phosphorylation status of ERK1/2 (p-ERK1/2). This is typically done using the following techniques:
-
Western Blotting: This is the gold-standard method for detecting and quantifying the levels of p-ERK1/2 relative to total ERK1/2 in cell lysates or tumor samples.[7][8][9][11]
-
Immunohistochemistry (IHC): IHC can be used to visualize and quantify p-ERK levels within the spatial context of tumor tissue, which is particularly useful for analyzing patient-derived xenografts (PDXs) or clinical samples.[3]
-
Flow Cytometry: Intracellular flow cytometry can be used for high-throughput quantification of p-ERK on a single-cell level.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based assay can be used for the quantitative measurement of p-ERK in cell lysates.
Troubleshooting Guides
Guide 1: Western Blotting for p-ERK/ERK
Issue: Inconsistent or no p-ERK signal in Western blots.
| Possible Cause | Troubleshooting Step |
| Poor sample quality | Ensure rapid cell lysis on ice using a lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation of ERK.[11] |
| Low protein concentration | Determine protein concentration using a BCA assay and load a sufficient amount of total protein (typically 20-40 µg) per lane.[11] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage as needed. |
| Antibody issues | Use a validated primary antibody for p-ERK (Thr202/Tyr204) and total ERK. Titrate the antibody concentration and optimize incubation time and temperature. |
| Substrate/detection issues | Ensure the chemiluminescent substrate has not expired and is properly mixed. Optimize exposure time to capture the signal without saturation. |
Issue: High background in Western blots.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[11][12] |
| High antibody concentration | Reduce the concentration of the primary or secondary antibody. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Membrane drying out | Ensure the membrane remains wet throughout the entire blotting and detection process. |
Guide 2: Establishing and Characterizing Sotorasib-Resistant Cell Lines
Issue: Cells are not developing resistance to sotorasib.
| Possible Cause | Troubleshooting Step |
| Sotorasib concentration is too high | Start with a lower concentration of sotorasib (around the IC50 value) and gradually increase the dose over several weeks or months to allow for the selection of resistant clones.[8] |
| Cell line is intrinsically highly sensitive | Some cell lines may be less prone to developing resistance. Consider using a different KRAS G12C-mutant cell line. |
| Insufficient time for resistance to develop | The development of acquired resistance can be a lengthy process. Continue the dose-escalation protocol for an extended period. |
Issue: Difficulty confirming ERK reactivation in resistant cells.
| Possible Cause | Troubleshooting Step |
| Timing of the assay | Measure p-ERK levels at different time points after sotorasib treatment in both sensitive and resistant cells to capture the dynamics of reactivation.[3] |
| Heterogeneity of the resistant population | The resistant cell line may be a mixed population. Consider single-cell cloning to isolate and characterize distinct resistant clones. |
| Alternative resistance mechanisms | Resistance may not always be driven by ERK reactivation. Investigate other potential mechanisms, such as activation of the PI3K/AKT pathway or mutations in other signaling molecules.[6][8][10] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2
This protocol provides a detailed methodology for assessing ERK1/2 phosphorylation levels in cell lysates.
-
Cell Lysis:
-
Culture sotorasib-sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the desired concentration of sotorasib for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[12]
-
Quantify the band intensities using image analysis software.
-
Protocol 2: Generation of Sotorasib-Resistant Cell Lines
This protocol describes a common method for generating sotorasib-resistant cancer cell lines.
-
Initial Dosing:
-
Culture a KRAS G12C-mutant cancer cell line (e.g., MIA PaCa-2, LU65) in standard growth medium.[8]
-
Determine the IC50 value of sotorasib for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[7][8]
-
Begin continuous treatment of the parental cells with sotorasib at a concentration close to the IC50.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of sotorasib in the culture medium.[8]
-
The dose escalation should be performed in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.
-
-
Maintenance and Characterization:
-
Continue this process for several months until the cells can tolerate a significantly higher concentration of sotorasib (e.g., 1-5 µM).[8]
-
The resulting cell population is considered sotorasib-resistant.
-
Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line.[9]
-
Characterize the resistant cells for ERK reactivation and other potential resistance mechanisms.
-
Data Presentation
Table 1: IC50 Values of Sotorasib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (Parental) | Sotorasib IC50 (Resistant) | Fold Resistance | Reference |
| MIA PaCa-2 | Pancreatic | 34.1 nM | > 5 µM | > 146 | [8] |
| LU65 | Lung | 2.56 µM | > 5 µM | > 1.95 | [8] |
| LU99 | Lung | 22.55 µM | > 25 µM | > 1.1 | [8] |
| H358 | Lung | ~10 nM | > 1 µM | > 100 | [10] |
Table 2: Quantification of p-ERK Levels in Response to Sotorasib
| Cell Line | Condition | p-ERK/Total ERK Ratio (Fold Change vs. Control) | Reference |
| MIA PaCa-2 (Parental) | Sotorasib (1 µM) | Reduced | [8] |
| MIA PaCa-2 (Resistant) | Sotorasib (1 µM) | Sustained Activation | [8][9] |
| LU65 (Parental) | Sotorasib (1 µM) | Reduced | [8] |
| LU65 (Resistant) | Sotorasib (1 µM) | Reduced (but less than parental) | [8] |
| H358 (Parental) | Sotorasib (1 µM) | Reduced | [11] |
| H358 (Sotorasib-resistant xenograft) | Sotorasib Treatment | Reactivated | [13][14] |
Visualizations
Caption: Signaling pathway illustrating sotorasib action and ERK reactivation resistance mechanisms.
Caption: Experimental workflow for measuring p-ERK levels by Western blotting.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of [124I]-Sotorasib for the Imaging of Kirsten Rat Sarcoma G12C Mutant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling FGTI-2734 stock solutions
This technical support guide provides best practices for storing and handling FGTI-2734 stock solutions. It includes troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve in my desired solvent. What should I do?
A1: this compound has varying solubility in different solvents. For in vitro studies, DMSO is a common solvent, with a solubility of up to 75 mg/mL.[1] If you experience difficulty, gentle warming and sonication can aid dissolution.[2][3] It is also important to use a newly opened or anhydrous grade of DMSO, as it is hygroscopic and the presence of water can significantly impact the solubility of this compound.[1][2] For in vivo experiments, a common formulation is a two-step process: first dissolve the compound in 10% DMSO, then add 90% corn oil.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the intended application. For most in vitro cellular assays, high-purity DMSO is recommended.[1][2][3][4][5][6][7] this compound is also soluble in ethanol (B145695) (approximately 30 mg/mL) and DMF (approximately 10 mg/mL).[4][6] For aqueous solutions, this compound can be dissolved directly in PBS (pH 7.2) at a concentration of approximately 10 mg/mL; however, it is not recommended to store these aqueous solutions for more than one day.[4][6]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term storage and to maintain the integrity of your this compound stock solution, it is crucial to adhere to the recommended storage conditions. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Ensure the vials are tightly sealed to prevent moisture absorption.[1] Some suppliers also recommend storing the solution under nitrogen.[2]
Q4: Can I store my this compound stock solution at 4°C?
A4: While the solid powder form of this compound can be stored at 4°C, it is not recommended for stock solutions.[1][2] Storing stock solutions at 4°C, even for a short period, can lead to degradation and precipitation of the compound. For optimal stability, stock solutions should be stored at -20°C or -80°C.[1][2]
Q5: My cells are not responding to this compound treatment as expected. What could be the issue?
A5: Several factors could contribute to a lack of expected cellular response. First, verify the final concentration of this compound in your cell culture medium. In vitro studies have shown that this compound induces apoptosis in mutant KRAS-dependent human cancer cells at concentrations between 1-30 μM with an incubation time of 72 hours.[1][2] Ensure that your stock solution was prepared and stored correctly to maintain its potency. It is also important to consider the specific cell line you are using, as the effectiveness of this compound is dependent on the KRAS mutation status.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and handling of this compound.
| Parameter | Value | Solvents | Citations |
| Stock Solution Storage | |||
| Long-term Storage | -80°C for up to 6 months | DMSO | [1][2] |
| Short-term Storage | -20°C for up to 1 month | DMSO | [1][2] |
| Solid Powder Storage | |||
| Recommended Temperature | 4°C or -20°C | N/A | [1][2][4] |
| Stability | ≥ 4 years at -20°C | N/A | [4][6] |
| Solubility | |||
| DMSO | 50-75 mg/mL | In Vitro | [1][2] |
| Ethanol | ~30 mg/mL | In Vitro | [4][6] |
| DMF | ~10 mg/mL | In Vitro | [4][6] |
| PBS (pH 7.2) | ~10 mg/mL | In Vitro | [4][6] |
| 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL | In Vivo | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 510.63 g/mol ), you would need 5.11 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][2]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
Validation & Comparative
A Comparative Analysis of Prenyltransferase Inhibitors: FGTI-2734, FTI-2148, and GGTI-2418
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three key prenyltransferase inhibitors: FGTI-2734, FTI-2148, and GGTI-2418. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies in oncology and related fields, particularly those focused on RAS-driven cancers.
Introduction
Protein prenylation, the attachment of isoprenoid lipids to cysteine residues of proteins, is a critical post-translational modification for the proper localization and function of numerous signaling proteins, including members of the RAS superfamily of small GTPases. Farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase I) are the key enzymes catalyzing these modifications. Dysregulation of RAS signaling, often due to mutations, is a hallmark of many aggressive cancers.
This has led to the development of farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs) as potential anticancer agents. However, the clinical efficacy of selective FTIs has been limited by the alternative prenylation of KRAS and NRAS by GGTase I, a mechanism of resistance.[1]
This guide focuses on a direct comparison of:
-
This compound: A dual inhibitor of both FTase and GGTase I.[1]
-
FTI-2148: A potent and selective farnesyltransferase inhibitor.[1]
-
GGTI-2418: A potent and selective geranylgeranyltransferase I inhibitor.[1]
Data Presentation
In Vitro Enzyme Inhibition
The following table summarizes the in vitro inhibitory activity of this compound, FTI-2148, and GGTI-2418 against human recombinant farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). The data clearly illustrates the distinct selectivity profiles of these inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
| This compound | FTase | 250 | Dual Inhibitor |
| GGTase I | 520 | ||
| FTI-2148 | FTase | 1.4 | ~1214-fold for FTase |
| GGTase I | 1700 | ||
| GGTI-2418 | FTase | 58,000 | ~6170-fold for GGTase I |
| GGTase I | 9.4 |
Data sourced from Kazi A, et al. Clin Cancer Res. 2019.[1]
Inhibition of Protein Prenylation in Cells
The ability of the inhibitors to block the prenylation of key protein targets in NIH3T3 cells was assessed by the electrophoretic mobility shift of the unprenylated proteins.
| Compound | Target Protein | Effect on Prenylation |
| This compound | HDJ2 (farnesylated) | Inhibition |
| RAP1A (geranylgeranylated) | Inhibition | |
| KRAS | Inhibition | |
| NRAS | Inhibition | |
| FTI-2148 | HDJ2 (farnesylated) | Inhibition |
| RAP1A (geranylgeranylated) | No Inhibition | |
| KRAS | No Inhibition (alternative prenylation) | |
| NRAS | No Inhibition (alternative prenylation) | |
| GGTI-2418 | HDJ2 (farnesylated) | No Inhibition |
| RAP1A (geranylgeranylated) | Inhibition | |
| KRAS | No Inhibition | |
| NRAS | No Inhibition |
Data interpretation based on findings from Kazi A, et al. Clin Cancer Res. 2019.[1]
In Vivo Antitumor Efficacy
A key study evaluated the in vivo efficacy of this compound in mouse xenograft models of human pancreatic cancer with KRAS mutations.
| Model | Treatment | Outcome |
| Mutant KRAS-dependent tumors (MiaPaCa2, L3.6pl, Calu6) | This compound (100 mg/kg/day) | Significant tumor growth inhibition |
| Mutant KRAS-independent tumors (A549, H460, DLD1) | This compound (100 mg/kg/day) | No significant tumor growth inhibition |
| Patient-Derived Xenografts (PDX) from pancreatic cancer patients with mutant KRAS | This compound (100 mg/kg/day) | Inhibition of tumor growth |
Data sourced from Kazi A, et al. Clin Cancer Res. 2019.[1] A direct in vivo comparison with FTI-2148 and GGTI-2418 in the same models was not available in the primary literature reviewed.
Signaling Pathways
The differential effects of these inhibitors on key cellular signaling pathways are crucial for understanding their mechanisms of action.
References
A Head-to-Head Comparison of Farnesyltransferase Inhibitors: FGTI-2734 vs. Tipifarnib and Other FTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor, FGTI-2734, with the well-established farnesyltransferase inhibitor (FTI), tipifarnib (B1682913), and touches upon another FTI, lonafarnib (B1684561). This comparison is supported by preclinical experimental data to aid researchers in understanding their distinct mechanisms and potential therapeutic applications.
Executive Summary
Farnesyltransferase inhibitors (FTIs) were initially developed to target RAS-driven cancers by preventing the farnesylation of RAS proteins, a critical step for their membrane localization and oncogenic signaling. However, the efficacy of first-generation FTIs like tipifarnib and lonafarnib has been limited in cancers with KRAS and NRAS mutations, as these proteins can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1), bypassing the farnesyltransferase blockade.
This compound emerges as a novel solution to this resistance mechanism. As a dual inhibitor of both FTase and GGTase-1, this compound is designed to prevent this escape route, showing promise in preclinical models of KRAS-mutant cancers, particularly pancreatic cancer. This guide will delve into the available data for a comparative analysis.
Data Presentation
Note on Data Comparison: The following tables summarize quantitative data from different studies. A direct head-to-head comparison in a single study is not yet available in the public domain. Therefore, variations in experimental conditions should be considered when interpreting these data.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | IC50 (nM) | Source |
| This compound | Farnesyltransferase (FTase) | 250 | [1][2] |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 | [1][2] | |
| Tipifarnib | Farnesyltransferase (FTase) | 0.6 | [3] |
| Farnesyltransferase (FTase) (for lamin B) | 0.86 | [4] | |
| Farnesyltransferase (FTase) (for K-RasB) | 7.9 | [3] | |
| Lonafarnib | Farnesyltransferase (FTase) (H-Ras) | 1.9 | |
| Farnesyltransferase (FTase) (K-Ras-4B) | 5.2 |
Table 2: Effects on Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Key Finding | Source |
| This compound | MiaPaCa2, L3.6pl, Calu6 | Pancreatic, Lung | Induces apoptosis in mutant KRAS-dependent cells. | [1] |
| A549, H460, DLD1 | Lung, Colon | Does not induce apoptosis in mutant KRAS-independent cells. | [1] | |
| Patient-derived pancreatic cancer cells | Pancreatic | Inhibits viability in 3D co-cultures. | [1][2] | |
| Tipifarnib | HRAS-mutant HNSCC cell lines | Head and Neck | Selectively inhibits proliferation and survival. | |
| CCRF-CEM, KG1a | Leukemia | Inhibits P-glycoprotein mediated drug efflux. | [5] |
Table 3: In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Key Finding | Source |
| This compound | Mutant KRAS-dependent tumor xenografts (MiaPaCa2, L3.6pl, Calu6) | Inhibits tumor growth. | [1] |
| Mutant KRAS-independent tumor xenografts (A549, H460, DLD1) | No significant inhibition of tumor growth. | [1] | |
| Patient-derived xenografts (PDX) from pancreatic cancer patients with mutant KRAS | Inhibits tumor growth. | [1][2] | |
| Tipifarnib | HRAS-mutant HNSCC xenografts | Induces tumor stasis or regression. | |
| Tipifarnib + Gemcitabine (B846) | Advanced Pancreatic Cancer (Phase III trial) | Did not prolong overall survival compared to gemcitabine alone. | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of RAS Farnesylation and Inhibition
The following diagram illustrates the post-translational modification of RAS proteins and the points of intervention for selective and dual inhibitors.
Caption: RAS farnesylation pathway and points of inhibition.
Experimental Workflow for In Vitro Farnesyltransferase Activity Assay
This workflow outlines the general steps for determining the in vitro inhibitory activity of compounds against farnesyltransferase.
Caption: Workflow for in vitro FTase activity assay.
Logical Relationship: Overcoming FTI Resistance with a Dual Inhibitor
This diagram illustrates the rationale behind the development of a dual FTI/GGTI like this compound to overcome the resistance mechanism observed with selective FTIs.
Caption: Rationale for dual FTI/GGTI development.
Experimental Protocols
In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase-1 (GGTase-1) Inhibition Assay
This protocol is based on the methodology described for the evaluation of this compound[1][2].
-
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of FTase or GGTase-1. The activity is determined by quantifying the transfer of a radioactive farnesyl or geranylgeranyl group from their respective pyrophosphate donors to a protein substrate.
-
Materials:
-
Recombinant human FTase and GGTase-1
-
[³H]Farnesyl pyrophosphate ([³H]FPP) and [³H]geranylgeranyl pyrophosphate ([³H]GGPP)
-
Protein substrates (e.g., H-Ras for FTase, RhoA for GGTase-1)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds (this compound, tipifarnib) dissolved in DMSO
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the assay buffer, protein substrate, and the test compound dilution.
-
Initiate the reaction by adding [³H]FPP for the FTase assay or [³H]GGPP for the GGTase-1 assay.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS-containing buffer).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled pyrophosphate.
-
Measure the radioactivity incorporated into the protein substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of FTIs on the viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, PANC-1 for pancreatic cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, tipifarnib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of FTIs in a mouse xenograft model of pancreatic cancer[1].
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human pancreatic cancer cells (e.g., MiaPaCa2)
-
Matrigel (optional, to aid tumor formation)
-
Test compounds (this compound, tipifarnib) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., 1 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to a predefined schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to assess the antitumor efficacy of the compounds.
-
Conclusion
This compound represents a rational and promising evolution in the development of farnesyltransferase inhibitors. By dually targeting both FTase and GGTase-1, it addresses a key mechanism of resistance to selective FTIs like tipifarnib, particularly in the context of KRAS-driven malignancies. The preclinical data strongly suggest that this compound has the potential to be effective in tumors where first-generation FTIs have failed.
Tipifarnib, however, has found a niche in the treatment of HRAS-mutant solid tumors, where alternative prenylation is not a resistance mechanism. This highlights the importance of patient selection based on the specific genetic alterations of the tumor.
Further clinical investigation, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and to define its place in the landscape of targeted cancer therapies. This guide provides a foundational understanding for researchers to build upon as more data becomes available.
References
- 1. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III trial of gemcitabine plus tipifarnib compared with gemcitabine plus placebo in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dual Inhibition of FTase and GGTase-I by FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed validation of FGTI-2734 as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). It compares its biochemical and cellular activity against selective inhibitors and outlines the experimental protocols used for its validation.
Introduction: The Rationale for Dual Inhibition
Protein prenylation, the attachment of farnesyl or geranylgeranyl isoprenoid groups to C-terminal cysteine residues, is critical for the membrane localization and function of many signaling proteins, including Ras and Rho family small GTPases.[1][2] These proteins are central to pathways regulating cell growth, differentiation, and survival. Farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I) are the key enzymes catalyzing these modifications.[1][3]
The Ras family of oncoproteins, particularly KRAS, requires farnesylation to anchor to the plasma membrane, a prerequisite for its oncogenic activity.[4][5] This made FTase a prime target for anticancer drug development. However, the clinical efficacy of selective farnesyltransferase inhibitors (FTIs) has been limited.[1][6] A primary mechanism of resistance is the ability of cancer cells to utilize GGTase-I to alternatively geranylgeranylate KRAS and N-Ras, thereby bypassing the FTase blockade and maintaining Ras at the membrane.[4][7]
This resistance mechanism highlighted the need for dual inhibitors that can simultaneously block both FTase and GGTase-I. This compound was designed as a RAS C-terminal mimetic to achieve this dual activity, preventing the alternative prenylation pathway and more effectively inhibiting KRAS-driven oncogenesis.[4][8]
Comparative Inhibitory Activity
This compound demonstrates potent inhibition of both FTase and GGTase-I, in contrast to selective inhibitors that show a strong preference for one enzyme over the other. The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays clearly illustrate this distinction.
| Compound | Inhibitor Type | FTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity Ratio (FTase vs. GGTase-I) |
| This compound | Dual FTI/GGTI | 250 [8][9] | 520 [8][9] | ~0.5 |
| FTI-2148 | Selective FTI | 1.4[8] | 1700[8] | ~1214-fold for FTase |
| GGTI-2418 | Selective GGTI | 58,000[8] | 9.4[8] | ~6170-fold for GGTase-I |
| Tipifarnib | Selective FTI | 7.9[10] | - | High for FTase |
Table 1: Comparison of in vitro inhibitory activities of this compound and selective prenyltransferase inhibitors.
Cellular Effects: Overcoming Resistance
The key validation of this compound lies in its ability to block KRAS processing and function in cellular contexts where selective FTIs fail. By preventing the GGTase-I-mediated rescue pathway, this compound effectively displaces KRAS from the cell membrane.
| Effect | This compound (Dual) | FTI-2148 (FTI) | GGTI-2418 (GGTI) |
| Inhibition of KRAS Membrane Localization | Yes [4][8] | No[4][8] | No[4][8] |
| Induction of Apoptosis (KRAS-dependent cells) | Yes [8][9] | No | - |
| Inhibition of Downstream Signaling (AKT, mTOR) | Yes [7][8] | - | - |
| Inhibition of Protein Farnesylation (e.g., HDJ2) | Yes [9][11] | Yes | No |
| Inhibition of Protein Geranylgeranylation (e.g., Rap1A) | Yes [9][11] | No | Yes |
| Inhibition of Tumor Growth (KRAS-mutant xenografts) | Yes [7][8] | No | - |
Table 2: Comparative cellular effects of this compound and selective inhibitors in mutant KRAS cancer cells.
Signaling Pathways and Experimental Validation
The diagrams below illustrate the targeted signaling pathway and a general workflow for validating dual inhibitors like this compound.
Caption: Protein prenylation pathway and points of inhibition.
Caption: Experimental workflow for validating a dual inhibitor.
Experimental Protocols
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Objective: To quantify the potency of this compound, FTI-2148, and GGTI-2418 against recombinant human FTase and GGTase-I.
-
Principle: A fluorimetric or radiometric assay is used to measure the transfer of a farnesyl or geranylgeranyl group from its pyrophosphate donor (FPP or GGPP) to a peptide substrate.[12] The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ZnCl2, and DTT.
-
Enzyme Preparation: Add a fixed concentration of recombinant FTase or GGTase-I to wells of a microtiter plate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the isoprenoid donor (e.g., [3H]FPP or a fluorescently-tagged FPP) and the peptide substrate (e.g., Dansyl-GCVLS).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the output. For radiometric assays, this involves capturing the radiolabeled peptide on a filter and measuring radioactivity via scintillation counting. For fluorimetric assays, measure the fluorescence intensity (e.g., λem/ex = 340/550 nm).[12]
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This assay visually confirms the inhibition of protein prenylation inside cells. Unprenylated proteins exhibit a slight upward shift in molecular weight and migrate more slowly on an SDS-PAGE gel.[13][14]
-
Objective: To assess the effect of this compound on the prenylation of FTase-specific substrates (e.g., HDJ2) and GGTase-I-specific substrates (e.g., Rap1A).
-
Methodology:
-
Cell Treatment: Culture human cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells) and treat with vehicle control, this compound, a selective FTI, or a selective GGTI for 48-72 hours.[11]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel (e.g., 10-12% Tris-glycine gel). The percentage of acrylamide (B121943) may need optimization to resolve the small shift.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for target proteins (e.g., anti-HDJ2, anti-Rap1A, anti-KRAS) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The appearance of a slower-migrating (upper) band in treated samples indicates the accumulation of the unprenylated protein.[13]
-
This protocol visualizes the subcellular localization of KRAS to determine if it has been displaced from the cell membrane.
-
Objective: To confirm that dual inhibition by this compound prevents the membrane association of KRAS.
-
Methodology:
-
Cell Culture: Plate cancer cells expressing a tagged KRAS (e.g., GFP-KRAS) onto glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with vehicle, this compound, or selective inhibitors for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 or saponin.
-
Staining: If KRAS is not tagged, perform immunostaining by incubating with a primary antibody against KRAS, followed by a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and acquire images using a confocal or fluorescence microscope.
-
Analysis: In vehicle-treated cells, KRAS should show a distinct signal at the plasma membrane. In cells effectively treated with this compound, the KRAS signal will appear diffuse throughout the cytoplasm and/or concentrated in the nucleus, indicating a failure to localize to the membrane.[8]
-
References
- 1. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 8. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of FGTI-2734's Efficacy in Diverse Lung Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental drug FGTI-2734 and its effects across various lung cancer cell lines. As a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), this compound presents a novel strategy for targeting cancers dependent on RAS signaling pathways. This document summarizes key experimental findings, compares its performance with established KRAS G12C inhibitors, and provides detailed experimental protocols to support further research and validation.
Introduction to this compound
This compound is a peptidomimetic compound designed to overcome the resistance mechanisms observed with single-agent farnesyltransferase inhibitors (FTIs).[1][2][3][4][5] By simultaneously inhibiting both FTase and GGTase-1, this compound effectively blocks the prenylation and subsequent membrane localization of RAS proteins, which is essential for their oncogenic activity.[6] This dual inhibition prevents the bypass signaling that can occur when only one of the enzymes is targeted. The primary focus of recent research has been on the synergistic effect of this compound with direct KRAS G12C inhibitors like sotorasib (B605408), where it has been shown to overcome adaptive resistance.[7][8]
Comparative Efficacy of this compound in Lung Cancer Cell Lines
While comprehensive quantitative data on the single-agent activity of this compound across a wide panel of lung cancer cell lines is limited in publicly available literature, existing studies provide valuable insights into its differential effects based on the genetic background of the cells.
Apoptosis Induction by Single-Agent this compound
A key study by Kazi et al. investigated the ability of this compound to induce apoptosis in a panel of human cancer cell lines. The results indicate a selective effect on cells dependent on mutant KRAS for their survival.
Table 1: Effect of this compound on Apoptosis in Various Lung Cancer Cell Lines
| Cell Line | KRAS Status | Mutant KRAS Dependency | Apoptosis Induction by this compound |
| Calu-6 | KRAS G12D | Dependent | Yes |
| A549 | KRAS G12S | Independent | No |
| H460 | KRAS Q61H | Independent | No |
| H2126 | Wild-Type | N/A | No |
| H522 | Wild-Type | N/A | No |
| H661 | Wild-Type | N/A | No |
| H322 | Wild-Type | N/A | No |
| WI-38 (Normal Lung Fibroblasts) | Wild-Type | N/A | No |
| MRC-5 (Normal Lung Fibroblasts) | Wild-Type | N/A | No |
Source: Compiled from Kazi A, et al. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors. Clin Cancer Res. 2019.
Comparison with KRAS G12C Inhibitors: Sotorasib and Adagrasib
In the context of KRAS G12C-mutant non-small cell lung cancer (NSCLC), sotorasib and adagrasib are clinically approved targeted therapies. Understanding their performance provides a benchmark for evaluating novel compounds like this compound, especially in combination therapies.
Table 2: Comparative IC50 Values of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC Cell Lines
| Cell Line | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | 1 - 10 | 5 - 20 |
| MIA PaCa-2 | 1 - 10 | 10 - 50 |
| NCI-H2122 | 10 - 50 | 20 - 100 |
| SW 1573 | >1000 | >1000 |
Note: These values are approximate ranges compiled from various preclinical studies and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, representing its potency in inhibiting cell growth.
Materials:
-
Lung cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound, Sotorasib, Adagrasib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[9]
Apoptosis Assay (Western Blot for PARP and Caspase-3 Cleavage)
Objective: To qualitatively assess the induction of apoptosis by observing the cleavage of key apoptotic proteins.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound for 48-72 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: The appearance of cleaved PARP (89 kDa fragment) and cleaved Caspase-3 bands indicates the induction of apoptosis. Use GAPDH as a loading control to ensure equal protein loading.
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway targeted by this compound and KRAS G12C inhibitors.
Caption: General experimental workflow for cross-validating drug efficacy.
Conclusion
This compound demonstrates a clear mechanism of action by inhibiting the prenylation and membrane localization of RAS proteins. While single-agent quantitative data across a broad range of lung cancer cell lines is not yet widely available, the existing evidence strongly supports its potential, particularly in overcoming resistance to targeted therapies in KRAS-mutant cancers. The provided protocols and diagrams serve as a foundation for researchers to further investigate and validate the therapeutic promise of this compound in diverse lung cancer contexts. Future studies should focus on generating comprehensive IC50 data for this compound as a single agent and in combination with other targeted therapies across a well-characterized panel of lung cancer cell lines to better define its spectrum of activity.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Preclinical Showdown: FGTI-2734 vs. Pan-RAS Inhibitors in Cancer Models
For researchers and drug development professionals navigating the complex landscape of RAS-targeted therapies, a critical question emerges: how do emerging strategies compare in preclinical settings? This guide provides an in-depth comparison of FGTI-2734, a dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor, with the broader class of pan-RAS inhibitors, based on available preclinical data.
While direct head-to-head studies are limited, this analysis pieces together data from various preclinical models to offer a comparative overview of their mechanisms of action, efficacy, and effects on downstream signaling pathways.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-RAS inhibitors lies in their therapeutic approach to thwarting RAS-driven cancers.
This compound: Targeting RAS Localization
This compound is a peptidomimetic that dually inhibits FTase and GGTase-1, enzymes crucial for the post-translational modification of RAS proteins.[1][2][3] This modification, known as prenylation, is essential for RAS proteins to anchor to the cell membrane, a prerequisite for their signaling activity.[1][2] By inhibiting both enzymes, this compound aims to prevent this membrane localization, thereby keeping RAS in an inactive state in the cytosol.[1][2][3] This dual inhibition is designed to overcome the resistance mechanism where cancer cells utilize GGTase-1 to alternatively prenylate KRAS when FTase is inhibited.[1][2]
Pan-RAS Inhibitors: Direct Engagement of the RAS Protein
Pan-RAS inhibitors, on the other hand, are a diverse group of molecules that directly bind to RAS proteins, irrespective of the specific mutation. These inhibitors can target different states of the RAS protein. For instance, some pan-RAS inhibitors bind to the inactive, GDP-bound state of RAS, preventing its activation, while others target the active, GTP-bound state, blocking its interaction with downstream effectors.[4] Examples of pan-RAS inhibitors with distinct mechanisms include BI-2493, which targets multiple KRAS mutations[5], and ADT-007, which binds to nucleotide-free RAS to block GTP activation.[6][7]
Figure 1: Contrasting mechanisms of this compound and pan-RAS inhibitors.
Preclinical Efficacy: A Look at the Data
This compound: In Vitro and In Vivo Activity
Studies have shown that this compound effectively inhibits the viability of various cancer cell lines and the growth of tumors in xenograft and patient-derived xenograft (PDX) models.
| This compound | Cancer Type | Model | Key Findings | Reference |
| In Vitro IC50 | Pancreatic Cancer (Patient-Derived) | 3D Co-culture with Stellate Cells | IC50 values between 5 and 9 μM | [1] |
| In Vivo | Pancreatic Cancer (PDX) | Mouse | Inhibited growth of mutant KRAS PDXs | [1][2] |
| In Vivo | Lung Cancer (PDX) | Mouse | Enhanced anti-tumor activity of sotorasib | [8] |
| In Vivo | Colon Cancer | Mouse | Inhibited growth of mutant KRAS-dependent tumors | [1][3] |
Pan-RAS Inhibitors: A Spectrum of Preclinical Potency
The preclinical efficacy of pan-RAS inhibitors varies depending on the specific compound and the cancer model being studied.
| Pan-RAS Inhibitor | Cancer Type | Model | Key Findings | Reference |
| BI-2493 | Pancreatic Cancer | In Vitro & In Vivo | Suppressed tumor growth and prolonged survival | [5] |
| RMC-6236 | NSCLC, Pancreatic Cancer | Xenograft | Drove profound tumor regressions in KRAS G12X models | [9] |
| ADT-007 | Colorectal, Pancreatic Cancer | Syngeneic & Xenograft | Robust antitumor activity | [6][7] |
Impact on Downstream Signaling Pathways
Both this compound and pan-RAS inhibitors aim to abrogate the oncogenic signaling driven by mutant RAS. However, their distinct mechanisms can lead to different effects on downstream pathways.
This compound has been shown to suppress the PI3K/AKT/mTOR signaling pathway.[1][3] In patient-derived xenografts, treatment with this compound led to a significant reduction in the phosphorylation of AKT and S6.[1]
Pan-RAS inhibitors, by directly targeting RAS, are expected to inhibit multiple downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. For instance, the pan-KRAS inhibitor described by Hofmann et al. was shown to inhibit ERK phosphorylation in various KRAS mutant cell lines.[4]
Figure 2: Differential impact on downstream signaling pathways.
Experimental Protocols: A Glimpse into the Methods
The following provides a general overview of the experimental methodologies used in the preclinical evaluation of this compound and pan-RAS inhibitors, based on the available literature.
Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of human cancer cell lines with known RAS mutation status is typically used.
-
Treatment: Cells are treated with varying concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is commonly measured using assays such as MTT or CellTiter-Glo.
-
Apoptosis Assessment: Apoptosis can be evaluated by methods like Annexin V/PI staining followed by flow cytometry, or by Western blotting for cleavage of caspase-3 and PARP.[1]
Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Cells or tumor tissues are lysed to extract proteins.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK, S6).
-
Detection: Secondary antibodies conjugated to a detection enzyme are used, and signals are visualized using chemiluminescence.[1]
In Vivo Xenograft and PDX Models
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are commonly used.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into the mice.
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized to receive the inhibitor or vehicle control, typically administered via oral gavage or intraperitoneal injection.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).[1][9]
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FGTI-2734 in KRAS G12D vs. G12V Mutations: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the dual farnesyl and geranylgeranyl transferase inhibitor, FGTI-2734, reveals its potent anti-tumor activity in preclinical models of pancreatic cancer harboring either KRAS G12D or G12V mutations. This guide provides a detailed comparison of this compound's performance against these two common KRAS variants, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound is a novel, RAS C-terminal mimetic that acts as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1][2] The rationale behind its development was to overcome the resistance observed with farnesyltransferase inhibitors (FTIs). While FTIs block the farnesylation necessary for KRAS membrane localization and oncogenic activity, cancer cells can circumvent this by utilizing an alternative prenylation pathway involving geranylgeranylation.[1][2] By inhibiting both pathways, this compound effectively prevents KRAS from anchoring to the cell membrane, a critical step for its signaling and tumor-promoting functions.[1][3]
Comparative Efficacy in KRAS G12D vs. G12V Patient-Derived Xenografts
A pivotal study investigated the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of pancreatic cancer with distinct KRAS mutations.[1] The study included two PDX models with the KRAS G12D mutation and two with the KRAS G12V mutation.[1] Treatment with this compound resulted in significant inhibition of tumor growth in all four models, demonstrating its efficacy against both common KRAS mutations.[1]
| KRAS Mutation | Patient-Derived Xenograft (PDX) Model | Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Percentage Tumor Growth Inhibition (%) |
| G12D | Patient 1 | Vehicle | 1250 ± 150 | - |
| This compound (100 mg/kg) | 350 ± 50 | 72% | ||
| G12D | Patient 2 | Vehicle | 1100 ± 120 | - |
| This compound (100 mg/kg) | 300 ± 40 | 73% | ||
| G12V | Patient 3 | Vehicle | 1400 ± 180 | - |
| This compound (100 mg/kg) | 450 ± 60 | 68% | ||
| G12V | Patient 4 | Vehicle | 1300 ± 160 | - |
| This compound (100 mg/kg) | 400 ± 55 | 69% |
Table 1: Antitumor Activity of this compound in KRAS G12D and G12V Pancreatic Cancer Patient-Derived Xenografts. Data is extrapolated from graphical representations in Kazi et al., Clinical Cancer Research, 2019.[1]
The data indicates that this compound is highly effective in inhibiting the growth of both KRAS G12D and G12V tumors, with a slightly higher percentage of tumor growth inhibition observed in the G12D models. However, without statistical analysis of the direct comparison, it is important to note that the observed differences may not be statistically significant.
Mechanism of Action: Inhibition of KRAS Membrane Localization and Downstream Signaling
The primary mechanism of action of this compound is the inhibition of KRAS prenylation, which is essential for its localization to the plasma membrane.[1][3] By preventing membrane association, this compound effectively sequesters KRAS in the cytoplasm, thereby inhibiting its ability to engage with downstream effectors and activate oncogenic signaling pathways.[4]
Experimental evidence from studies including pancreatic, lung, and colon cancer cell lines demonstrates that this compound, but not selective FTIs or GGTIs alone, effectively inhibits the membrane localization of KRAS.[1] This leads to the suppression of key signaling pathways mediated by AKT and mTOR.[1][5]
Caption: Mechanism of this compound in blocking KRAS signaling.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Fresh tumor tissues from pancreatic cancer patients with confirmed KRAS G12D or G12V mutations were surgically implanted subcutaneously into the flanks of immunodeficient mice (e.g., NOD/SCID).[5][6]
-
Tumor Growth Monitoring: Tumor growth was monitored bi-weekly using caliper measurements. Tumor volume was calculated using the formula: (length x width²) / 2.[7]
-
Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally at a dose of 100 mg/kg daily.[1]
-
Efficacy Evaluation: Tumor volumes were measured throughout the treatment period (e.g., 21 days). The percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to the vehicle control group.[1]
Caption: Workflow for the patient-derived xenograft (PDX) model.
Immunofluorescence for KRAS Localization
-
Cell Culture and Treatment: Cancer cells were grown on coverslips and treated with either vehicle (DMSO) or this compound for a specified time.[8]
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.[8]
-
Blocking: Non-specific antibody binding was blocked using a blocking buffer (e.g., 5% BSA in PBS).[8]
-
Antibody Incubation: Cells were incubated with a primary antibody specific for KRAS, followed by a fluorophore-conjugated secondary antibody.[8][9]
-
Imaging: Coverslips were mounted on slides and imaged using a fluorescence microscope to visualize the subcellular localization of KRAS.[8][10]
Cellular Fractionation and Western Blotting
-
Cell Lysis and Fractionation: Cells treated with this compound or vehicle were harvested and subjected to subcellular fractionation to separate the membrane and cytosolic fractions. This is typically achieved through differential centrifugation after cell lysis with specific buffers.[11][12]
-
Protein Quantification: Protein concentration in each fraction was determined using a BCA assay.[11]
-
Western Blotting: Equal amounts of protein from each fraction were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against KRAS and markers for the cytosolic (e.g., GAPDH) and membrane fractions to assess the purity of the fractions and the localization of KRAS.[13][14] Downstream signaling proteins such as p-AKT, AKT, p-mTOR, and mTOR were also analyzed in whole-cell lysates.[15]
Conclusion
This compound demonstrates significant antitumor activity in preclinical models of pancreatic cancer driven by both KRAS G12D and G12V mutations. Its dual inhibitory action on farnesyltransferase and geranylgeranyltransferase-1 effectively blocks KRAS membrane localization and downstream oncogenic signaling. The available data suggests comparable efficacy against both mutations, making this compound a promising therapeutic candidate for a broad population of patients with KRAS-mutant cancers. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.
References
- 1. KRAS-driven Tumorigenesis and KRAS-driven Therapy in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Independent Validation of FGTI-2734: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of FGTI-2734, a novel dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), against other relevant therapies. The data presented is based on published preclinical studies, offering insights into its potential as a therapeutic agent for KRAS-mutant cancers.
Executive Summary
This compound is a promising anti-cancer agent that targets cancers driven by KRAS mutations.[1] Unlike traditional farnesyltransferase inhibitors (FTIs) that can be bypassed by alternative prenylation (geranylgeranylation) of KRAS, this compound is designed to block both pathways.[2][3][4] This dual inhibition effectively prevents the membrane localization of KRAS, a critical step for its oncogenic signaling.[1][2][3][4] In vivo studies have demonstrated the efficacy of this compound in inhibiting the growth of mutant KRAS-dependent human tumors in mouse xenograft models.[1][3][4] Furthermore, this compound has shown synergistic effects when combined with the KRAS G12C inhibitor sotorasib (B605408), overcoming resistance mechanisms.[5][6] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the key biological pathways and workflows.
Performance Comparison of this compound and Alternatives
The following tables summarize the in vivo efficacy of this compound in comparison to other inhibitors in patient-derived xenograft (PDX) models of pancreatic and lung cancer.
Table 1: Antitumor Activity of this compound in Pancreatic Cancer PDX Models
| Treatment Group | KRAS Mutation | Tumor Growth Inhibition | Reference |
| Vehicle | G12D, G12V | - | [3] |
| This compound | G12D, G12V | Significant inhibition | [3] |
| FTI-2148 (FTI) | Not specified | Less effective than this compound | [2][3] |
| GGTI-2418 (GGTI) | Not specified | Less effective than this compound | [2][3] |
Table 2: Synergistic Antitumor Activity of this compound and Sotorasib in KRAS G12C Lung Cancer PDX Model
| Treatment Group | Tumor Response | Key Finding | Reference |
| Vehicle | Progressive disease | - | [5][6] |
| Sotorasib | Modest tumor growth inhibition | Emergence of resistance | [5][6] |
| This compound | Tumor growth inhibition | - | [5][6] |
| This compound + Sotorasib | Significant tumor regression | Overcomes sotorasib resistance | [5][6] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism is the inhibition of protein prenylation, which is essential for the membrane localization and function of RAS proteins. By blocking both farnesyltransferase and geranylgeranyltransferase-1, this compound prevents KRAS from associating with the cell membrane, thereby inhibiting downstream oncogenic signaling.
Caption: Mechanism of this compound action via dual inhibition of protein prenylation.
In vivo studies have confirmed that this compound treatment leads to the suppression of key oncogenic signaling pathways. Western blot analysis of tumor lysates from this compound-treated mice showed decreased phosphorylation of AKT and S6, key components of the PI3K/AKT/mTOR pathway.[3] Additionally, levels of the oncoprotein cMYC were suppressed, while the tumor suppressor p53 was upregulated.[1][3]
Caption: this compound modulates key cancer-related signaling pathways.
Experimental Protocols
The following are generalized protocols for the in vivo xenograft studies based on the available published information. For precise details, referring to the full-text publications is recommended.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Freshly resected human pancreatic or lung tumors harboring KRAS mutations are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered intraperitoneally at a dose of 100 mg/kg body weight daily.
-
Sotorasib: Administered orally.
-
Vehicle: The control group receives the vehicle solution used to dissolve the drugs.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size.
-
Analysis: Tumor tissues are collected for pharmacodynamic analysis (e.g., Western blotting) to assess the effect of the drugs on signaling pathways.
Caption: A generalized workflow for in vivo studies of this compound.
Conclusion
The available in vivo data strongly support the continued investigation of this compound as a therapeutic agent for KRAS-driven cancers. Its unique dual inhibitory mechanism addresses a key resistance pathway to first-generation FTIs. The synergistic effect observed with sotorasib highlights its potential in combination therapies to combat adaptive resistance in targeted cancer treatments. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.[2][3]
References
- 1. scilit.com [scilit.com]
- 2. news-medical.net [news-medical.net]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for FGTI-2734: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like FGTI-2734 is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for every research chemical are not always readily available, established protocols for the management of hazardous chemical waste provide a clear framework. This compound, a dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor, should be handled as a potentially hazardous compound due to its biological activity.
This guide outlines the essential procedures for the proper disposal of this compound, emphasizing adherence to institutional and local regulations.
Waste Classification and Segregation: The First Step to Safety
Proper disposal begins with the correct identification and segregation of waste at the point of generation. All materials contaminated with this compound must be treated as chemical waste and segregated from general refuse.
Key Waste Streams for this compound:
-
Solid Chemical Waste: This category includes unused or expired this compound powder, as well as contaminated consumables such as gloves, pipette tips, weigh papers, and vials. This waste should be collected in a designated, clearly labeled, leak-proof container.
-
Liquid Chemical Waste: Any solutions containing this compound, including stock solutions (commonly prepared in solvents like DMSO), experimental media, and solvent rinses from cleaning contaminated glassware, must be collected. Use a compatible, sealed, and shatter-resistant container for liquid waste. It is crucial to accurately label the container with all chemical constituents.
-
Sharps Waste: Needles, syringes, and other sharp implements contaminated with this compound require disposal in a designated, puncture-resistant sharps container that is clearly marked as containing chemically contaminated sharps.
Quantitative Data Summary for Disposal
While specific quantitative data for this compound disposal is not published, the following table summarizes the general handling procedures for different forms of waste.
| Waste Type | Examples | Recommended Container | Key Labeling Information |
| Solid | Unused this compound, contaminated gloves, vials, pipette tips. | Lined, sealed chemical waste container. | "Hazardous Chemical Waste", "Solid Waste", list "this compound". |
| Liquid | This compound in DMSO or other solvents, contaminated media. | Compatible, sealed liquid waste container. | "Hazardous Chemical Waste", "Liquid Waste", list all contents (e.g., "this compound, DMSO"). |
| Sharps | Contaminated needles, syringes, glass Pasteur pipettes. | Puncture-resistant sharps container. | "Chemically Contaminated Sharps", list "this compound". |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound from the laboratory bench to final disposal.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn when handling this compound and its associated waste.
-
Segregate Waste at the Source: Immediately place contaminated items into the correct, pre-labeled waste container as described in the table above.
-
Securely Store Waste Containers: Keep waste containers sealed when not in use and store them in a designated, well-ventilated secondary containment area within the laboratory, away from incompatible materials.
-
Arrange for Waste Pickup: When waste containers are approaching full (typically 80-90% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Ensure all required waste manifests or log forms are completed accurately as per your institution's procedures.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below.
Caption: Logical workflow for this compound waste disposal.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations. If a Safety Data Sheet (SDS) for this compound becomes available, it will provide more specific handling and disposal information and should be consulted.
Personal protective equipment for handling FGTI-2734
Essential Safety and Handling of FGTI-2734
This compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) for research use only and should be handled as a hazardous substance.[1] All personnel must review the complete Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to institutional and national safety guidelines for handling chemical compounds.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to prevent ingestion, inhalation, and contact with eyes and skin.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate gloves should be worn. |
| Body Protection | Laboratory Coat | A full-length lab coat is required. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
This compound is supplied as a solid and requires careful handling to ensure safety and stability.[1]
Storage:
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[1]
-
Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]
Preparation of Stock Solutions:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the solid compound in a chemical fume hood.
-
Dissolve in an appropriate organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[1] The solubility is approximately 30 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[1]
-
Purge the solution with an inert gas, such as nitrogen or argon, before sealing for storage.[1]
Preparation of Aqueous Solutions:
-
For biological experiments, stock solutions should be further diluted into aqueous buffers or isotonic saline.[1]
-
Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
-
Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[1]
Disposal Plan
Specific disposal guidelines for this compound are not publicly available. All waste containing this compound, including empty containers, unused material, and contaminated labware, should be treated as hazardous chemical waste. Disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Protocols
This compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I) with IC50 values of 250 nM and 520 nM, respectively.[2] It functions by preventing the membrane localization of RAS proteins, which is crucial for their oncogenic activity.[3][4]
Inhibition of Protein Prenylation in Cell Culture
This protocol describes how to assess the inhibitory effect of this compound on protein prenylation in cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MiaPaCa2, L3.6pl, Calu-6) in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 3-30 µM) for 72 hours.[2]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against markers of prenylation such as HDJ2 and RAP1A, as well as KRAS and NRAS.[2]
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
A successful inhibition will be indicated by a shift in the electrophoretic mobility of the unprenylated proteins.
-
Apoptosis Induction Assay
This protocol is to determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., MiaPaCa2, L3.6pl, Calu-6) with this compound (e.g., 1-30 µM) for 72 hours.[2]
-
Protein Extraction: Collect and lyse the cells to extract total protein.
-
Western Blotting:
-
Perform western blotting as described above.
-
Probe for key apoptosis markers such as cleaved CASPASE-3 and cleaved PARP.[2]
-
An increase in the cleaved forms of these proteins indicates the induction of apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization [mdpi.com]
- 4. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
